molecular formula C28H29Cl2N5O4 B15137064 TOP5300

TOP5300

Cat. No.: B15137064
M. Wt: 570.5 g/mol
InChI Key: DYKDQKUPGVLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TOP5300 is a useful research compound. Its molecular formula is C28H29Cl2N5O4 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H29Cl2N5O4

Molecular Weight

570.5 g/mol

IUPAC Name

N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[3,4-d]pyrazole-3-carboxamide

InChI

InChI=1S/C28H29Cl2N5O4/c1-28(2,3)33(4)27(37)25-22-15-39-24-12-23(38-5)20(16-13-31-34(14-16)6-7-36)11-21(24)26(22)35(32-25)19-9-17(29)8-18(30)10-19/h8-14,36H,6-7,15H2,1-5H3

InChI Key

DYKDQKUPGVLYIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=CN(N=C4)CCO)OC)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of action of TOP5300

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of TOP5300

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, orally bioavailable, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a class A G protein-coupled receptor (GPCR). It has been developed as a potential therapeutic agent for female infertility, offering a more convenient route of administration compared to the injectable recombinant human FSH (rh-FSH) preparations currently in use. This document provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions with the FSHR and the subsequent downstream signaling events that lead to its physiological effects. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and reproductive medicine.

Core Mechanism of Action of this compound

This compound functions as a positive allosteric modulator and agonist of the FSHR. Unlike the endogenous ligand, FSH, which binds to the extracellular domain of the receptor, this compound interacts with a distinct allosteric binding site within the transmembrane domain of the FSHR. This interaction stabilizes a conformational state of the receptor that promotes its activation, leading to the initiation of intracellular signaling cascades.

A key characteristic of this compound is its dual activity as both an agonist, capable of activating the FSHR in the absence of FSH, and a positive allosteric modulator that can enhance the signaling of the endogenous ligand. Furthermore, this compound exhibits some cross-reactivity with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), albeit with lower potency.

Molecular Target: The Follicle-Stimulating Hormone Receptor (FSHR)

The primary molecular target of this compound is the FSHR, a GPCR predominantly expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testes. The FSHR plays a pivotal role in folliculogenesis, steroidogenesis, and spermatogenesis. Upon activation, the FSHR can couple to multiple G protein subtypes, leading to the activation of various downstream signaling pathways.

Downstream Signaling Pathways

The binding of this compound to the FSHR initiates a cascade of intracellular signaling events. The FSHR is known to couple to both the canonical Gαs pathway and non-canonical pathways, including Gαi/o.

2.2.1 Canonical Gαs/cAMP/PKA Pathway

The primary and best-characterized signaling pathway activated by the FSHR is the Gαs pathway.

FSHR_Gas_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FSHR FSHR (Allosteric Site) This compound->FSHR Binds Gs Gαs FSHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↑ StAR, CYP19A1 Gene Expression CREB->Gene_Expression Estradiol ↑ Estradiol Production Gene_Expression->Estradiol

Figure 1: Canonical Gαs signaling pathway activated by this compound.

Upon activation by this compound, the FSHR undergoes a conformational change that facilitates its coupling to the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of key steroidogenic genes such as Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).

2.2.2 Non-Canonical Gαi/o Pathway

In addition to the Gαs pathway, the FSHR has been shown to couple to the Gαi/o pathway, which can modulate cellular responses.

FSHR_Gai_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FSHR FSHR (Allosteric Site) This compound->FSHR Binds Gi Gαi/o FSHR->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits MEK_ERK MEK/ERK Pathway Gi->MEK_ERK Activates Cell_Proliferation Cell Proliferation and Differentiation MEK_ERK->Cell_Proliferation

Figure 2: Non-canonical Gαi/o signaling pathway of FSHR.

The activation of the Gαi/o pathway by the FSHR can lead to the inhibition of adenylyl cyclase, thereby providing a regulatory feedback mechanism on cAMP levels. Furthermore, the βγ subunits of the Gαi/o protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation. The precise contribution of this pathway to the overall effect of this compound is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound
ParameterCell TypeValueReference
EC50 (Estradiol Production) Rat Granulosa Cells868 nM[1]
EC50 (Estradiol Production) Human Granulosa-Lutein Cells474 nM[1][2]
EC50 (Testosterone Production) Rat Leydig Cells (LH/CGR activity)6,516 nM[1]
Table 2: Effect of this compound on Steroidogenic Gene Expression in Human Granulosa-Lutein Cells
TreatmentGeneFold Increase vs. Vehicle Controlp-valueReference
This compound (400 nM) StAR6-foldp=0.0002[1]
rh-FSH (100 nM) StAR3-foldp=0.008[1]
This compound (400 nM) CYP19A14-foldp=0.0017[1]
rh-FSH (100 nM) CYP19A12-foldp=0.006[1]
Table 3: Maximal Estradiol Response in Pooled Human Granulosa-Lutein Cells
CompoundMaximal Estradiol Response vs. rh-FSHReference
This compound 7-fold greater[2][3]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Primary Human Granulosa-Lutein Cell Culture

Granulosa_Cell_Culture_Workflow Follicular_Aspirates Follicular aspirates from IVF patients Centrifugation Centrifugation to pellet cells Follicular_Aspirates->Centrifugation Washing Wash pellet with PBS Centrifugation->Washing Resuspension Resuspend in culture medium Washing->Resuspension Plating Plate cells in 96-well plates Resuspension->Plating Culture Culture for 1 week to regain gonadotropin responsiveness Plating->Culture Treatment Treat with this compound, rh-FSH, or vehicle Culture->Treatment

Figure 3: Workflow for primary human granulosa-lutein cell culture.

Objective: To isolate and culture primary human granulosa-lutein cells for in vitro assays.

Materials:

  • Follicular aspirates from patients undergoing in vitro fertilization (IVF).

  • Phosphate-buffered saline (PBS).

  • Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and antibiotics.

  • 96-well cell culture plates.

  • Centrifuge.

Protocol:

  • Follicular aspirates are collected from consenting IVF patients.

  • The aspirates are centrifuged to pellet the granulosa-lutein cells.

  • The cell pellet is washed with sterile PBS to remove red blood cells and follicular fluid.

  • The washed cells are resuspended in complete culture medium.

  • Cells are seeded into 96-well plates at a desired density.

  • The cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2]

  • Following the recovery period, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, rh-FSH, or a vehicle control for subsequent experiments.

Estradiol Production Measurement by ELISA

Objective: To quantify the amount of estradiol produced by cultured granulosa-lutein cells in response to treatment.

Materials:

  • Supernatant from cultured granulosa-lutein cells.

  • Estradiol ELISA kit.

  • Microplate reader.

Protocol:

  • After the treatment period, the supernatant from each well of the cell culture plate is collected.

  • An Estradiol Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

  • A standard curve is generated using known concentrations of estradiol, and this is used to calculate the concentration of estradiol in the experimental samples.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the relative expression levels of steroidogenic genes (StAR and CYP19A1) in response to treatment.

Materials:

  • Cultured granulosa-lutein cells.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for StAR, CYP19A1, and a reference gene (e.g., GAPDH).

  • qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Total RNA is extracted from the treated granulosa-lutein cells using a commercial RNA extraction kit.

  • The concentration and purity of the extracted RNA are determined.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcription kit.

  • Quantitative PCR is performed using the synthesized cDNA, specific primers for the target genes (StAR and CYP19A1) and a reference gene, and a qPCR master mix.

  • The relative expression of the target genes is calculated using a suitable method, such as the ΔΔCt method, after normalization to the expression of the reference gene.

FSH Receptor Membrane Localization by Immunofluorescence

Objective: To visualize the localization of the FSH receptor on the plasma membrane of granulosa-lutein cells.

Materials:

  • Cultured granulosa-lutein cells on coverslips.

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., Triton X-100 in PBS).

  • Blocking buffer (e.g., bovine serum albumin in PBS).

  • Primary antibody against the FSH receptor.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Protocol:

  • Granulosa-lutein cells are cultured on sterile coverslips.

  • After treatment, the cells are washed with PBS and fixed with PFA.

  • The fixed cells are permeabilized to allow antibody entry.

  • Non-specific antibody binding is blocked using a blocking buffer.

  • The cells are incubated with a primary antibody specific for the FSH receptor.

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • The cell nuclei are counterstained with a fluorescent nuclear dye.

  • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

Conclusion

This compound is a promising orally active allosteric agonist of the FSHR that effectively stimulates estradiol production and the expression of key steroidogenic genes in human granulosa-lutein cells. Its mechanism of action involves the activation of the canonical Gαs/cAMP/PKA signaling pathway, and potentially the modulation of non-canonical pathways. The in vitro data demonstrate that this compound can elicit a more robust steroidogenic response compared to rh-FSH, particularly in cells from patients with polycystic ovary syndrome. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid in the further research and development of this novel therapeutic candidate.

References

TOP5300: A Selective Allosteric Agonist of the Follicle-Stimulating Hormone Receptor (FSHR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TOP5300, a novel, orally active allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR). This compound has demonstrated significant potential in preclinical studies as a modulator of FSHR activity, offering a promising alternative to traditional recombinant human FSH (rh-FSH) therapies, particularly in specific patient populations such as those with Polycystic Ovary Syndrome (PCOS). This document details the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity in various preclinical models.

ParameterCell Type/ModelValueCitation
EC50 (cAMP Assay) CHO cells expressing human FSHRNot explicitly quantified, but shown to stimulate cAMP production.[1][2]
EC50 (Estradiol Production) Rat Granulosa Cells868 nM[3]
Human Granulosa-Lutein Cells474 nM[3]
EC50 (LHR/CG Activity) Rat Leydig Cells (Testosterone Production)6,516 nM[3]
Maximal Estradiol Response Pooled Human Granulosa-Lutein Cells7-fold greater than rh-FSH[4]
Gene Expression (StAR) Human Granulosa-Lutein Cells (400 nM this compound)6-fold increase vs. vehicle[3]
Gene Expression (CYP19A1) Human Granulosa-Lutein Cells (400 nM this compound)4-fold increase vs. vehicle[3]
In Vivo Efficacy Immature Rat Model (Follicular Development)Minimal effective dose of 5 mg/kg[2][4]

Core Signaling Pathways

This compound, as an allosteric agonist of the FSHR, is understood to modulate the downstream signaling cascades typically associated with FSHR activation. The following diagrams illustrate these key pathways.

FSHR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Allosteric Agonist) FSHR FSHR This compound->FSHR binds Gs Gαs FSHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., StAR, CYP19A1) CREB->Gene_Expression regulates FSHR_Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound (Allosteric Agonist) FSHR FSHR This compound->FSHR binds GRK GRK FSHR->GRK activates Beta_Arrestin β-Arrestin FSHR->Beta_Arrestin recruits GRK->FSHR phosphorylates ERK ERK1/2 Beta_Arrestin->ERK activates PI3K PI3K Beta_Arrestin->PI3K activates Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt activates Akt->Cell_Proliferation cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed CHO-K1-hFSHR cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_IBMX Add IBMX (PDE inhibitor) to prevent cAMP degradation Incubate_24h->Add_IBMX Add_this compound Add varying concentrations of this compound Add_IBMX->Add_this compound Incubate_30min Incubate for 30 minutes at 37°C Add_this compound->Incubate_30min Lyse_Cells Lyse cells Incubate_30min->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Plot_Data Plot dose-response curve Measure_cAMP->Plot_Data Calculate_EC50 Calculate EC50 value Plot_Data->Calculate_EC50

References

An In-depth Technical Guide to TOP5300: A Novel FSHR Allosteric Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TOP5300, an orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided.

Chemical Structure and Physicochemical Properties

This compound, also known as TOP05300, is a novel compound identified for its potent and selective agonistic activity at the FSHR. Its chemical identity and core physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1848981-48-5[1]
Molecular Formula C₂₈H₂₉Cl₂N₅O₄[2]
Molecular Weight 570.47 g/mol [1][2]
SMILES O=C(N(C(C)(C)C)C)C1=NN(C2=C1COC3=C2C=C(C4=CN(CCO)N=C4)C(OC)=C3)C5=CC(Cl)=CC(Cl)=C5[3][4]

Biological Activity and Mechanism of Action

This compound is an orally active allosteric agonist of the follicle-stimulating hormone receptor (FSHR) with mixed activity on the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR). Its mechanism of action involves binding to an allosteric site on the FSHR, distinct from the binding site of the endogenous ligand FSH. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP pathway. This signaling cascade ultimately stimulates steroidogenesis, including estradiol production in granulosa cells and testosterone production in Leydig cells.

Preclinical studies have demonstrated that this compound can effectively mimic the biological activity of recombinant human FSH (rec-hFSH), promoting follicular development and superovulation in animal models. Notably, this compound has shown a more robust stimulation of estradiol production in granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) compared to rec-hFSH.

In Vitro Activity

The in vitro potency and efficacy of this compound have been characterized in various cell-based assays.

AssayCell TypeParameterValue
FSHR ActivationHuman Granulosa CellsEstradiol Production EC₅₀474 nM
LH/CGR ActivityRat Primary Leydig CellsTestosterone ProductionStimulated
FSHR BindingCHO cells expressing FSHRAllosteric Agonist ActivityConfirmed
In Vivo Activity & Pharmacokinetics

In vivo studies in rats and mice have confirmed the oral bioavailability and efficacy of this compound in promoting folliculogenesis.

SpeciesDose (mg/kg)AUCinf_obs (ng·h/mL)t₁/₂ (h)Cₘₐₓ (ng/mL)F (%)
Rat1026555.123720
Mouse555332.5113322
Dog10871939132

Data sourced from MedchemExpress[3][4]

Signaling Pathway

This compound, as an allosteric agonist of the FSHR, activates downstream signaling cascades that are crucial for steroidogenesis. The primary pathway involves the activation of Gαs, leading to an increase in intracellular cAMP.

TOP5300_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FSHR FSHR (Allosteric Site) This compound->FSHR Binds G_alpha_s Gαs FSHR->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_CYP19A1 StAR & CYP19A1 Gene Expression CREB->StAR_CYP19A1 Promotes Steroidogenesis Estradiol/ Testosterone Production StAR_CYP19A1->Steroidogenesis Leads to

Caption: this compound signaling pathway in steroidogenic cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

General Experimental Workflow

The characterization of this compound typically follows a multi-stage process from in vitro screening to in vivo efficacy studies.

Experimental_Workflow Start Compound Screening In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays cAMP_Assay cAMP Production (CHO-FSHR cells) In_Vitro_Assays->cAMP_Assay Estradiol_Assay Estradiol Production (Granulosa Cells) In_Vitro_Assays->Estradiol_Assay Gene_Expression Gene Expression Analysis (qPCR) In_Vitro_Assays->Gene_Expression In_Vivo_Studies In Vivo Studies (Rodent Models) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Lead Optimization cAMP_Assay->Data_Analysis Estradiol_Assay->Data_Analysis Gene_Expression->Data_Analysis Folliculogenesis Folliculogenesis Assessment In_Vivo_Studies->Folliculogenesis Superovulation Superovulation Assay In_Vivo_Studies->Superovulation PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Folliculogenesis->Data_Analysis Superovulation->Data_Analysis PK_Studies->Data_Analysis

Caption: General experimental workflow for this compound characterization.
cAMP Production Assay in CHO-FSHR Cells

This protocol details the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor.

  • Cell Culture:

    • Culture CHO-FSHR cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into 96-well plates at a density of 50,000 cells/well and allow to adhere overnight.

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound or a reference agonist (e.g., rec-hFSH) to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).

    • Generate dose-response curves and calculate EC₅₀ values using non-linear regression analysis.

Estradiol Production in Primary Granulosa Cells

This protocol describes the isolation and culture of primary granulosa cells to measure estradiol production in response to this compound.

  • Granulosa Cell Isolation:

    • Aspirate granulosa cells from ovarian follicles (e.g., from human patients undergoing IVF or from animal models) using a sterile syringe.

    • Centrifuge the follicular fluid to pellet the cells.

    • Wash the cell pellet with culture medium (e.g., DMEM/F-12) to remove red blood cells and follicular fluid.

    • Determine cell viability using trypan blue exclusion.

  • Cell Culture and Treatment:

    • Seed viable granulosa cells in 24-well plates at a density of approximately 0.5 x 10⁶ cells/well in DMEM/F-12 supplemented with 10% FBS and antibiotics.

    • Culture the cells for 24-48 hours to allow for attachment and recovery.

    • Replace the medium with serum-free medium containing a testosterone precursor (e.g., androstenedione) and varying concentrations of this compound or rec-hFSH.

    • Incubate for 24-48 hours.

  • Estradiol Measurement:

    • Collect the culture supernatant.

    • Measure the concentration of estradiol in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

    • Normalize estradiol production to the number of cells or total protein content.

Gene Expression Analysis by qPCR

This protocol outlines the quantification of StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase) mRNA expression in granulosa cells.

  • RNA Isolation:

    • After treatment with this compound, wash the granulosa cells with PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for StAR, CYP19A1, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based master mix.

    • Perform the qPCR reaction using a real-time PCR cycler with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a vehicle-treated control group.

Conclusion

This compound represents a promising orally bioavailable small molecule agonist of the FSH receptor. Its ability to stimulate folliculogenesis and steroidogenesis in preclinical models, coupled with a potentially favorable profile in certain patient populations such as those with PCOS, warrants further investigation for its potential application in infertility treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of reproductive endocrinology and pharmacology.

References

The Role of TOP5300 in Folliculogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folliculogenesis, the process of ovarian follicle maturation, is a cornerstone of female fertility, culminating in the release of a mature oocyte for fertilization. This intricate process is predominantly regulated by the follicle-stimulating hormone (FSH), which acts on its receptor (FSHR) on granulosa cells.[1][2] Conventional infertility treatments often involve injectable recombinant human FSH (rh-FSH) to stimulate follicular development.[3][4] TOP5300 has emerged as a novel, orally active, small-molecule allosteric agonist of the FSHR, presenting a promising alternative for ovulation induction.[5][6] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, its role in folliculogenesis, and a comparative analysis of its effects in different patient populations.

Mechanism of Action

This compound functions as an allosteric agonist of the FSH receptor (FSHR), a G protein-coupled receptor.[5][7] Unlike the native ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding modulates the receptor's conformation, leading to the activation of downstream signaling pathways that mimic the effects of FSH.[6] The classical FSHR signaling pathway involves the activation of the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Preclinical studies indicate that this compound effectively activates this pathway, stimulating steroidogenesis and follicular development.[6] Notably, the action of this compound does not appear to depend on changes in the localization of the FSHR on the plasma membrane.[7][8]

This compound Signaling Pathway in Granulosa Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_steroidogenesis Mitochondria FSHR FSH Receptor Gs Gαs Protein FSHR->Gs Activation This compound This compound (Allosteric Agonist) This compound->FSHR Allosteric Binding FSH FSH (Native Ligand) FSH->FSHR Orthosteric Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression ↑ StAR, CYP19A1 Gene Expression CREB->Gene_Expression Estradiol ↑ Estradiol Production Gene_Expression->Estradiol

Caption: this compound signaling pathway in granulosa cells.

Preclinical Efficacy in Folliculogenesis: In Vivo Data

Studies in immature rat models have demonstrated the in vivo efficacy of this compound in stimulating follicular development.

Quantitative Data Summary: Immature Rat Model
Treatment GroupOocyte Count (Mean ± SEM)Serum Estradiol (pg/mL) (Mean ± SEM)
0.29 IU FSH~12~25
This compound (3 mg/kg) + 0.29 IU FSH~28~60
This compound (10 mg/kg) + 0.29 IU FSH~30~75
*p < 0.05 vs. 0.29 IU FSH alone. Data extrapolated from graphical representations in the cited literature.[8]

Comparative Efficacy in Human Granulosa Cells: In Vitro Data

The differential effects of this compound have been investigated in primary human granulosa-lutein cells (GLCs) from patients with normal ovarian reserve (NOR), advanced reproductive age (ARA), and polycystic ovary syndrome (PCOS).[7]

Quantitative Data Summary: Human Granulosa-Lutein Cells
Patient GroupTreatmentEstradiol ProductionStAR & CYP19A1 mRNA Expression
NOR rh-FSHPotent stimulation~3-fold increase (p=0.007)
This compoundConsistent stimulation~5-fold increase (p<0.0001)
ARA rh-FSHIneffective~3-fold increase (p=0.007)
This compoundConsistent stimulation~5-fold increase (p<0.0001)
PCOS rh-FSHIneffective (p=0.765)No significant effect
This compoundMore robust increase than rh-FSH [6]~6-fold increase (p=0.0412)
Data is a summary of findings from referenced publications.[6][7]

These findings suggest that this compound may be particularly effective in PCOS patients, a population that can be challenging to treat with conventional gonadotropin therapy.[7][9]

Comparative Effects of this compound vs. rh-FSH cluster_NOR Normal Ovarian Reserve (NOR) cluster_ARA Advanced Reproductive Age (ARA) cluster_PCOS Polycystic Ovary Syndrome (PCOS) NOR_rhFSH rh-FSH: Potent E2 & Gene Expression NOR_this compound This compound: Effective E2 & Gene Expression ARA_rhFSH rh-FSH: Ineffective on E2 ARA_this compound This compound: Effective on E2 PCOS_rhFSH rh-FSH: Ineffective on E2 & Genes PCOS_this compound This compound: Robust E2 & Gene Expression rhFSH rh-FSH Treatment rhFSH->NOR_rhFSH rhFSH->ARA_rhFSH rhFSH->PCOS_rhFSH TOP5300_treatment This compound Treatment TOP5300_treatment->NOR_this compound TOP5300_treatment->ARA_this compound TOP5300_treatment->PCOS_this compound

Caption: Comparative effects of this compound vs. rh-FSH.

Detailed Experimental Protocols

Immature Rat Model of Follicular Development
  • Animal Model : Immature female rats are utilized to assess the stimulation of follicular development.

  • Treatment Administration : Animals receive daily oral doses of this compound, with or without a low dose of rh-FSH administered via injection.

  • Superovulation Induction : Following the treatment period, a dose of human chorionic gonadotropin (hCG) is administered to induce ovulation.

  • Sample Collection : Oocytes are collected from the oviducts for counting. Blood samples are collected for the measurement of serum estradiol levels.

  • Analysis : Oocyte counts and serum estradiol levels are compared between treatment groups.

Primary Human Granulosa-Lutein Cell (GLC) Culture and Analysis

Experimental Workflow: Human Granulosa Cell Studies cluster_assays Downstream Assays Patient Patient Recruitment (NOR, ARA, PCOS) Aspirates Follicular Aspirate Collection during IVF Patient->Aspirates Isolation Granulosa Cell Isolation Aspirates->Isolation Culture Cell Culture (1 week) Isolation->Culture Treatment Treatment with rh-FSH or this compound Culture->Treatment ELISA ELISA (Estradiol Measurement) Treatment->ELISA qPCR qPCR (StAR, CYP19A1 Expression) Treatment->qPCR IF Immunofluorescence (FSHR Localization) Treatment->IF Analysis Data Analysis & Comparison ELISA->Analysis qPCR->Analysis IF->Analysis

Caption: Experimental workflow for human granulosa cell studies.
  • Patient Recruitment and Sample Collection :

    • Infertility patients undergoing in vitro fertilization (IVF) are recruited under an IRB-approved protocol.[7]

    • Patients are categorized into NOR, ARA, and PCOS groups.[7]

    • Follicular aspirates are collected during oocyte retrieval.[10]

  • Granulosa-Lutein Cell Isolation and Culture :

    • Granulosa cells are isolated from follicular fluid, often using density gradient centrifugation (e.g., with Ficoll or Percoll) to separate them from red blood cells.[4][10]

    • Isolated cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[5]

    • Culture medium is typically DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics.[2][11]

  • Cell Treatment :

    • After the recovery period, cells are treated with varying concentrations of rh-FSH or this compound.[7]

  • Estradiol Measurement (ELISA) :

    • Cell culture media is collected after treatment.

    • Estradiol concentrations in the media are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Gene Expression Analysis (qPCR) :

    • RNA Extraction : Total RNA is extracted from the treated granulosa cells using a commercial kit.

    • cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[12]

    • Real-Time qPCR : Quantitative real-time PCR is performed using SYBR Green or TaqMan chemistry with specific primers for StAR, CYP19A1, and a housekeeping gene for normalization.[12][13]

    • Data Analysis : Relative gene expression is calculated using the delta-delta Ct method.

  • FSH Receptor (FSHR) Localization (Immunofluorescence) :

    • Cell Fixation and Permeabilization : Cultured cells on coverslips are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Blocking : Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Primary Antibody Incubation : Cells are incubated with a primary antibody specific to the FSHR.[3][14]

    • Secondary Antibody Incubation : A fluorescently labeled secondary antibody that binds to the primary antibody is added.

    • Counterstaining and Mounting : Nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.

    • Imaging : Images are captured using a fluorescence or confocal microscope to visualize the localization of the FSHR.

Conclusion and Future Directions

This compound represents a significant advancement in the field of reproductive medicine, offering the potential for an oral, patient-friendly alternative to injectable gonadotropins for ovulation induction. Preclinical data strongly support its efficacy in stimulating folliculogenesis, with a particularly promising profile in PCOS patients. The distinct cellular responses elicited by this compound compared to rh-FSH in different patient populations highlight the potential for personalized infertility treatments. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various infertility etiologies and to confirm these promising preclinical findings in a broader patient population.

References

in vitro studies of TOP5300 on granulosa cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Effects of TOP5300 on Granulosa Cells

Introduction

This compound is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH) for fertility treatments, this compound has demonstrated significant biological activity in preclinical in vitro studies on granulosa cells.[2][3][4] This document provides a comprehensive technical overview of its mechanism of action, effects on steroidogenesis, and the experimental protocols used in its evaluation. Notably, this compound exhibits mixed allosteric agonist activity for the FSH receptor and the Luteinizing Hormone Receptor (LHR).[2][3][4]

Mechanism of Action: FSHR Signaling Pathway

This compound functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR) crucial for follicular development and steroidogenesis in ovarian granulosa cells. Its binding to a site distinct from the orthosteric site (where FSH binds) initiates a conformational change that activates the receptor. This activation triggers a downstream signaling cascade, primarily through the Gs alpha subunit, leading to increased synthesis of key steroidogenic enzymes and hormones.

TOP5300_Signaling_Pathway This compound This compound (Oral Allosteric Agonist) FSHR FSH Receptor (FSHR) (GPCR) This compound->FSHR Binds & Activates G_Protein Gs Protein FSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression ↑ Gene Expression CREB->Gene_Expression StAR StAR Gene_Expression->StAR CYP19A1 CYP19A1 (Aromatase) Gene_Expression->CYP19A1 Steroidogenesis ↑ Estradiol (E2) Synthesis StAR->Steroidogenesis CYP19A1->Steroidogenesis

Caption: Signaling pathway of this compound in granulosa cells.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified in studies using both rat and human granulosa cells. The compound consistently stimulates estradiol production, often with greater efficacy than recombinant FSH, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1][2]

Table 1: Comparative Efficacy of this compound vs. rec-hFSH on Estradiol Production in Human Granulosa-Lutein Cells

Cell SourceCompoundMaximal Estradiol (E2) ResponseReference
Pooled Human Granulosa Cells (IVF Patients)This compound7-fold greater maximal E2 response than rec-hFSH[3][4]
Granulosa-Lutein Cells (PCOS Patients)This compoundMore robust increase in E2 production compared to rec-hFSH[2]

Table 2: Steroidogenic Response to this compound in Human Granulosa-Lutein (GL) Cells from Different Patient Populations

Patient GroupTreatmentEstradiol (E2) ProductionStAR & CYP19A1 mRNA ExpressionReference
Normal Ovarian Responders (NOR)This compoundConsistently stimulatedLower than in PCOS cells[1]
rec-hFSHMore potent than this compound-[1]
Age-Related Asynchrony (ARA)This compoundConsistently stimulatedLower than in PCOS cells[1]
rec-hFSHIneffective-[1]
Polycystic Ovary Syndrome (PCOS)This compoundConsistently stimulatedHigher expression compared to NOR and ARA patient cells[1]
rec-hFSHIneffective-[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the key experimental procedures used in the in vitro evaluation of this compound.

Human Granulosa Cell Isolation and Culture

The primary cells used were human granulosa-lutein (GL) cells sourced from consenting patients undergoing in vitro fertilization (IVF).[1][5]

Granulosa_Cell_Workflow start Obtain Follicular Fluid (from IVF oocyte retrieval) process1 Process Fluid to Isolate Granulosa Cells start->process1 culture1 Culture Cells for 1 Week (to regain gonadotropin responsiveness) process1->culture1 treatment Treat Cells with: - this compound - rec-hFSH - Vehicle Control culture1->treatment endpoint Endpoint Assays treatment->endpoint elisa ELISA (Estradiol) endpoint->elisa qpcr qPCR (Gene Expression) endpoint->qpcr if Immunofluorescence (FSHR) endpoint->if

Caption: Experimental workflow for in vitro granulosa cell studies.

  • Cell Source: Granulosa-lutein cells were obtained from patients diagnosed with infertility, including Normal Ovarian Responders (NOR), Age-Related Asynchrony (ARA), and PCOS.[1]

  • Processing: Cells were isolated from follicular fluid immediately following oocyte retrieval.[5]

  • Culture Conditions: The isolated cells were cultured for one week to restore their responsiveness to gonadotropins before being challenged with test compounds.[4][5]

Steroidogenesis and Gene Expression Assays
  • Estradiol (E2) Production Measurement:

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]

    • Procedure: After treatment with this compound, rec-hFSH, or vehicle, the cell culture medium was collected and assayed to quantify the concentration of secreted estradiol.

  • Steroidogenic Gene Expression Analysis:

    • Method: Quantitative Polymerase Chain Reaction (qPCR).[1]

    • Target Genes: mRNA levels of key steroidogenic pathway genes, StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), were measured.[1]

    • Procedure: RNA was extracted from treated cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers in a qPCR reaction to determine relative expression levels.

Receptor Localization Assay
  • FSHR Membrane Localization:

    • Method: Immunofluorescence.[1]

    • Procedure: Treated cells were fixed and stained with antibodies specific to the FSH receptor to visualize its localization. This was performed to determine if the differential responses to this compound and rec-hFSH were due to changes in receptor presence at the cell membrane. The study found that FSHR localization was not a limiting factor for either compound's activity.[1]

Conclusion

In vitro studies on granulosa cells demonstrate that this compound is a potent oral FSHR agonist. It effectively stimulates the expression of key steroidogenic genes (StAR, CYP19A1) and subsequent estradiol production.[1] Its consistent efficacy across granulosa cells from diverse patient populations, especially in cases where rec-hFSH is ineffective (PCOS and ARA), highlights its potential as a novel and more convenient therapeutic option for ovarian stimulation in fertility treatments.[1]

References

TOP5300: A Novel Allosteric Agonist and its Impact on Estradiol Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). We delve into its mechanism of action and its significant effects on estradiol production, particularly within human granulosa cells. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical data.

Introduction

This compound is a preclinical, orally bioavailable allosteric agonist of the FSHR.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, in this case, Follicle-Stimulating Hormone (FSH). This binding can modulate the receptor's response to the natural ligand. This compound has been shown to act as a full agonist, capable of activating the FSHR and stimulating downstream signaling pathways that lead to steroidogenesis, even in the absence of FSH.[2][3] Of particular interest is its differential impact on granulosa cells from various patient populations, suggesting a potential for targeted therapeutic applications in reproductive medicine.

Mechanism of Action: FSHR Signaling

The FSHR is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of granulosa cells in the ovary.[4][5] Canonical activation of the FSHR by FSH initiates a signaling cascade that is crucial for follicular development and the production of estradiol.[4][6] this compound, as an allosteric agonist, modulates this pathway.

The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets.[4][6][8] Key among these are transcription factors such as cAMP response element-binding protein (CREB), which drive the expression of genes essential for steroidogenesis.

Two critical enzymes in the estradiol synthesis pathway that are upregulated by FSHR signaling are Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (encoded by the CYP19A1 gene). StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. Aromatase is responsible for the final step in estradiol synthesis, the conversion of androgens to estrogens.[4]

Beyond the canonical Gαs/cAMP/PKA pathway, FSHR activation can also lead to the activation of other signaling cascades, including the ERK/MAPK and PI3K/Akt pathways, which are involved in granulosa cell proliferation and differentiation.[4][5][6]

FSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSH FSH FSHR FSH Receptor (FSHR) FSH->FSHR Orthosteric binding This compound This compound (Allosteric Agonist) This compound->FSHR Allosteric binding G_protein Gαs Protein FSHR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates StAR_Gene StAR Gene Transcription CREB->StAR_Gene CYP19A1_Gene CYP19A1 (Aromatase) Gene Transcription CREB->CYP19A1_Gene StAR_Protein StAR Protein StAR_Gene->StAR_Protein Aromatase Aromatase CYP19A1_Gene->Aromatase Mitochondria Mitochondria StAR_Protein->Mitochondria facilitates Estradiol Estradiol Aromatase->Estradiol catalyzes Cholesterol Cholesterol Cholesterol->Mitochondria transport Androgens Androgens Mitochondria->Androgens synthesis Androgens->Estradiol conversion Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Experimental Treatment cluster_endpoints Endpoint Analysis follicular_fluid Follicular Fluid Collection (from IVF Patients) isolation GLC Isolation (Density Gradient Centrifugation) follicular_fluid->isolation culture Cell Culture & Recovery (1 week) isolation->culture seeding Cell Seeding in Plates culture->seeding treatment Treatment with Vehicle, rh-FSH, or this compound seeding->treatment incubation_6hr 6-hour Incubation treatment->incubation_6hr incubation_48hr 48-hour Incubation treatment->incubation_48hr rna_extraction RNA Extraction incubation_6hr->rna_extraction supernatant_collection Supernatant Collection incubation_48hr->supernatant_collection qpcr qPCR for StAR & CYP19A1 Expression rna_extraction->qpcr elisa Estradiol ELISA supernatant_collection->elisa

References

Preclinical Profile of TOP5300: An In-depth Technical Review of a Novel FSHR Allosteric Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The following sections detail the efficacy and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Efficacy Data

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a modulator of the FSHR signaling pathway.

In Vitro Efficacy

This compound has been shown to be a potent and selective agonist of the FSH receptor. In vitro studies using Chinese hamster ovary (CHO) cells transfected with individual glycoprotein receptors have demonstrated that this compound is a full agonist on the FSH receptor, stimulating estradiol production.[1] It exhibits mixed FSHR allosteric agonist and Luteinizing Hormone Receptor (LHR) activity.[1][2][3]

In studies with cultured rat granulosa cells, this compound stimulated a concentration-dependent increase in estradiol production, both in the absence and presence of a low concentration of recombinant human FSH (rec-hFSH).[1] Furthermore, in human granulosa-lutein cells obtained from patients undergoing controlled ovarian stimulation, this compound stimulated a significantly greater maximal estradiol response compared to rec-hFSH.[1][2][3] Specifically, this compound stimulated a 7-fold greater maximal estradiol response than rec-hFSH.[1]

Cell TypeEndpoint MeasuredThis compound ActivityReference
CHO cells (transfected with FSHR)cAMP ProductionFull agonist[1]
Rat Granulosa CellsEstradiol ProductionConcentration-dependent increase[1]
Human Granulosa-Lutein CellsEstradiol Production7-fold greater maximal response than rec-hFSH[1]
Rat Primary Leydig CellsTestosterone ProductionConcentration-dependent increase[1][2][3]
In Vivo Efficacy

In vivo studies in immature female rats have demonstrated that oral administration of this compound stimulates follicular development to a similar extent as recombinant FSH.[1][2][3] In a superovulation model in rats, this compound led to folliculogenesis and superovulation.[1][2][3]

In mice, this compound, in the presence of a low dose of FSH, resulted in a similar number of ovulated oocytes that could be fertilized and develop into hatched blastocysts when compared to treatment with pregnant mare serum gonadotropin or a high dose of rec-hFSH.[2]

Animal ModelStudy TypeKey FindingsReference
Immature RatFollicular DevelopmentStimulated follicular development to the same efficacy as recombinant FSH.[1][2][3]
RatSuperovulationInduced folliculogenesis and superovulation.[1][2][3]
MouseOocyte DevelopmentSimilar number of viable oocytes, fertilization rate, and hatched blastocyst rate compared to standard treatments.[2]

Safety and Pharmacokinetic Profile

Preclinical safety and pharmacokinetic (ADME/PK) evaluations of this compound have indicated a favorable profile.

Safety Pharmacology

Standard in vitro safety assays showed that this compound was inactive in the hERG assay, which assesses the potential for cardiac potassium ion channel blockade.[4] It was also negative in chromosomal genotoxicity (Ames) and mammalian cell mutagenicity (micronucleus test) assays.[4]

Toxicology

Fourteen-day toxicological studies were conducted in both rats and dogs.[2] In these studies, this compound demonstrated a lack of toxicity.[1][2][3] Importantly, no appreciable activity on thyroid hormones was observed in either species.[2]

ParameterResultReference
hERG AssayInactive[4]
Ames AssayNegative for mutagenicity[4]
Micronucleus TestNegative for mutagenicity[4]
14-Day Rat ToxicologyNo appreciable toxicity observed[2]
14-Day Dog ToxicologyNo appreciable toxicity observed[2]
Thyroid Hormone ActivityNo appreciable activity[2]
Pharmacokinetics

The ADME/PK profile of this compound was reported as favorable, though specific quantitative parameters are not detailed in the available public literature.[2]

Experimental Protocols

In Vitro cAMP Assay in Transfected CHO Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human Follicle-Stimulating Hormone Receptor (FSHR), Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), or Thyroid-Stimulating Hormone Receptor (TSHR).

  • Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) production upon receptor activation.

  • Procedure:

    • Cells were seeded in 96-well plates and cultured to confluence.

    • The culture medium was replaced with serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells were incubated with varying concentrations of this compound or a reference agonist (e.g., rec-hFSH).

    • Following incubation, cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay kit.

    • Data were normalized to the maximum response induced by the reference agonist.

In Vivo Follicular Development Study in Immature Rats
  • Animal Model: Immature female Sprague-Dawley rats.

  • Objective: To assess the ability of orally administered this compound to stimulate follicular development.

  • Procedure:

    • Animals were acclimatized for a minimum of 3 days prior to the study.

    • This compound was formulated in a suitable vehicle and administered orally (p.o.) once daily for a specified number of days.

    • A control group received the vehicle only, and a positive control group received subcutaneous (s.c.) injections of recombinant FSH.

    • At the end of the treatment period, animals were euthanized, and ovaries were collected.

    • Ovaries were weighed, and follicular development was assessed histologically by counting the number of follicles at different developmental stages (e.g., preantral, antral, preovulatory).

Signaling Pathways and Experimental Workflows

FSH Receptor Signaling Pathway

The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR). Upon binding of its ligand (FSH or an agonist like this compound), the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This initiates a downstream signaling cascade primarily through the adenylyl cyclase/cAMP/PKA pathway, which in turn modulates gene expression and cellular processes involved in folliculogenesis and steroidogenesis.

FSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FSHR FSHR This compound->FSHR Binds to G_Protein G Protein (Gs) FSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Aromatase) CREB->Gene_Expression Induces Cellular_Response Cellular Response (Folliculogenesis, Steroidogenesis) Gene_Expression->Cellular_Response Leads to

Caption: FSHR signaling cascade initiated by this compound.

Preclinical Efficacy Evaluation Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Preclinical_Workflow Start Start In_Vitro_Screening In Vitro Screening (Receptor Binding & Activity) Start->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Identify Hits In_Vivo_Efficacy In Vivo Efficacy (Rodent Models) Lead_Optimization->In_Vivo_Efficacy Select Candidate (this compound) Safety_Tox Safety & Toxicology (Rodent & Non-Rodent) In_Vivo_Efficacy->Safety_Tox Demonstrate Proof-of-Concept IND_Enabling IND-Enabling Studies Safety_Tox->IND_Enabling Favorable Safety Profile End End IND_Enabling->End

References

TOP5300: A Potential Oral Alternative to Recombinant Human Follicle-Stimulating Hormone (rh-FSH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of infertility treatment has been dominated by injectable gonadotropins, among which recombinant human follicle-stimulating hormone (rh-FSH) is a cornerstone for controlled ovarian stimulation (COS) in assisted reproductive technologies (ART). However, the need for daily injections presents a significant burden for patients. The development of an orally active small-molecule FSH receptor (FSHR) agonist, TOP5300, offers a promising and more convenient alternative. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an orally bioavailable, small-molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2][3] Unlike rh-FSH, which binds to the orthosteric site of the receptor, this compound binds to an allosteric site, inducing a conformational change that activates the receptor. This activation mimics the biological effects of endogenous FSH and rh-FSH, leading to the stimulation of follicular development.[2][3] Preclinical studies have revealed that this compound possesses mixed FSHR and luteinizing hormone receptor (LHR) agonist activity.[2][3][4] The activation of the FSHR by this compound initiates downstream signaling cascades, including the production of cyclic AMP (cAMP), which in turn stimulates steroidogenesis, leading to the production of estradiol.[2][3]

Signaling Pathway of FSH Receptor Activation

FSHR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand This compound (oral) or rh-FSH (injectable) FSHR FSH Receptor (GPCR) Ligand->FSHR Binds to receptor G_Protein G Protein (Gs) FSHR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_CYP19A1 Steroidogenic Genes (e.g., StAR, CYP19A1) CREB->StAR_CYP19A1 Induces transcription of Estradiol Estradiol Production StAR_CYP19A1->Estradiol Leads to

Caption: Simplified signaling pathway of FSH receptor activation by this compound or rh-FSH.

Quantitative Data Summary

Preclinical studies have provided valuable quantitative data on the efficacy of this compound in comparison to rh-FSH. These findings are summarized in the tables below.

In Vitro Efficacy in Human Granulosa-Lutein Cells
Patient GroupTreatmentOutcome MeasureResultReference
Polycystic Ovary Syndrome (PCOS)This compoundEstradiol ProductionStimulated greater estradiol production than rh-FSH[1]
PCOSrh-FSHStAR and CYP19A1 ExpressionUnable to stimulate expression[5]
All Patients (NOR, ARA, PCOS)This compoundStAR and CYP19A1 ExpressionStimulated greater expression than rh-FSH[5]
Pooled Human Granulosa CellsThis compoundMaximal Estradiol Response7-fold greater than rh-FSH[2][3]

NOR: Normo-ovulatory, ARA: Average Response to Androgens

In Vitro Potency and Selectivity in Cell Lines
Cell LineReceptor TransfectedTreatmentOutcome MeasureResultReference
CHOFSHR, LH/CGR, TSHRThis compoundcAMP ProductionMixed FSHR allosteric agonist and LHR-AA activity[2][3]
CHOFSHR, LH/CGR, TSHRTOP5668cAMP ProductionSolely FSHR allosteric agonist activity[2][3]
Pooled Human Granulosa CellsEndogenousTOP5668Potency10-fold more potent than this compound[2][3]

CHO: Chinese Hamster Ovary, LH/CGR: Luteinizing Hormone/Choriogonadotropin Receptor, TSHR: Thyroid Stimulating Hormone Receptor, LHR-AA: Luteinizing Hormone Receptor Agonist Activity

In Vivo Efficacy in Animal Models
Animal ModelTreatmentOutcome MeasureResultReference
Immature RatThis compoundFollicular DevelopmentSame efficacy as rh-FSH[2][3]
Immature RatTOP5668Follicular DevelopmentSame efficacy as rh-FSH[2][3]
MiceThis compound (with low dose FSH)Oocyte Number, Fertilization Rate, Hatched BlastocystsNo difference compared to rh-FSH[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Human Granulosa-Lutein Cell Culture and Treatment

Objective: To assess the effect of this compound on steroidogenesis and gene expression in human granulosa-lutein cells.

Protocol:

  • Cell Isolation: Primary granulosa-lutein cells were obtained from patients undergoing in vitro fertilization (IVF).[6]

  • Cell Culture: Cells were cultured in a suitable medium, likely supplemented with serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

  • Treatment: Cultured cells were treated with vehicle control, rh-FSH, or this compound at various concentrations.[6]

  • Incubation: Cells were incubated for a specified period to allow for treatment effects on gene expression and steroid production.

  • Supernatant and Cell Lysate Collection: After incubation, the cell culture supernatant was collected for hormone analysis, and the cells were lysed for RNA or protein extraction.

Estradiol Measurement

Objective: To quantify estradiol production by granulosa-lutein cells.

Protocol:

  • Sample: Cell culture supernatant collected from the granulosa-lutein cell experiment.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Procedure: The ELISA was performed according to the manufacturer's instructions. This typically involves the binding of estradiol in the sample to a specific antibody, followed by a colorimetric reaction that is proportional to the amount of estradiol present.

  • Quantification: The concentration of estradiol was determined by comparing the absorbance of the samples to a standard curve.

Gene Expression Analysis

Objective: To measure the expression of steroidogenic genes (e.g., StAR, CYP19A1).

Protocol:

  • RNA Extraction: Total RNA was extracted from the lysed granulosa-lutein cells using a standard RNA isolation kit.

  • Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Polymerase Chain Reaction (qPCR): The relative expression of target genes was quantified using qPCR with specific primers for StAR, CYP19A1 (aromatase), and a housekeeping gene for normalization.[6]

  • Data Analysis: The change in gene expression in response to treatment was calculated relative to the vehicle control group.

Experimental Workflow for In Vitro Human Granulosa Cell Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Patient_Recruitment Recruit Infertility Patients (NOR, ARA, PCOS) GLC_Isolation Isolate Granulosa-Lutein Cells (GLCs) Post-Oocyte Retrieval Patient_Recruitment->GLC_Isolation Cell_Culture Culture Primary GLCs GLC_Isolation->Cell_Culture Treatment_Groups Treat GLCs with: - Vehicle Control - rh-FSH - this compound Cell_Culture->Treatment_Groups Supernatant_Collection Collect Supernatant Treatment_Groups->Supernatant_Collection Cell_Lysis Lyse Cells Treatment_Groups->Cell_Lysis ELISA Measure Estradiol (ELISA) Supernatant_Collection->ELISA RNA_Extraction Extract RNA Cell_Lysis->RNA_Extraction qPCR Measure Gene Expression (StAR, CYP19A1) by qPCR RNA_Extraction->qPCR

Caption: Workflow for comparing the effects of this compound and rh-FSH on human granulosa cells.

Future Perspectives

The development of this compound represents a significant advancement in the field of reproductive medicine. Its oral route of administration offers a more patient-friendly alternative to injectable rh-FSH, potentially improving treatment adherence and overall patient experience.[2][3] The preclinical data, particularly the enhanced efficacy in granulosa cells from PCOS patients, suggests that this compound could address unmet needs in specific patient populations.[1] Further clinical trials are necessary to establish the safety and efficacy of this compound in humans. The favorable pharmacokinetic and safety profiles observed in preclinical studies provide a strong rationale for its continued development.[2][3] The translation of these promising preclinical findings into clinical practice could revolutionize current infertility treatment paradigms.

References

An In-depth Technical Guide to Key Molecular Targets in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for a compound designated "TOP5300" in the context of ovarian cancer within publicly available scientific literature. This guide therefore provides a comprehensive overview of well-established molecular targets in ovarian cancer, focusing on the mechanisms of action and preclinical/clinical data for their respective inhibitors.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the core molecular targets in ovarian cancer, presents quantitative data for specific inhibitors, outlines key experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Introduction to Molecular Targeting in Ovarian Cancer

Ovarian cancer is a heterogeneous disease characterized by distinct molecular alterations that drive tumorigenesis and therapeutic resistance. The identification of these molecular drivers has led to the development of targeted therapies aimed at specific signaling pathways and cellular processes. This guide focuses on three critical targets: Poly (ADP-ribose) polymerase (PARP), Mitogen-activated protein kinase kinase (MEK), and Phosphatidylinositol 3-kinase (PI3K).

Target: Poly (ADP-ribose) Polymerase (PARP)

Role of PARP in Ovarian Cancer

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In ovarian cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][2][3]

Featured Inhibitor: Olaparib

Olaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3. Its mechanism of action is twofold: it competitively inhibits the binding of NAD+ to the PARP enzymes, preventing their catalytic activity, and it traps PARP enzymes on the DNA at the site of damage.[2][4][5] This trapping of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of DSBs.[4][5]

Quantitative Data

Table 1: In Vitro Efficacy of Olaparib in Ovarian Cancer Cell Lines

Cell LineBRCA2 StatusIC50 (µM)Reference
PEO1Mutant25.0[6]
PEO1-OR (Olaparib-Resistant)Mutant82.1[6]
PEO4Wild-Type>100 (inferred)[7]

Table 2: Clinical Efficacy of Olaparib in Recurrent Ovarian Cancer (Study 19)

Patient GroupTreatmentMedian Progression-Free Survival (PFS)Hazard Ratio (HR)Reference
Overall PopulationOlaparib8.4 months0.35[2][3]
Overall PopulationPlacebo4.8 months[2][3]
BRCA-mutatedOlaparib11.2 monthsNot specified[2][3]
BRCA-mutatedPlacebo4.3 months[2][3]
Experimental Protocols

The half-maximal inhibitory concentration (IC50) of olaparib in ovarian cancer cell lines is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Ovarian cancer cells (e.g., PEO1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of olaparib (e.g., 0.1–240 µM) for a specified duration (e.g., 5 days).[6]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting a dose-response curve.[6]

To confirm the inhibition of PARP enzymatic activity, Western blotting can be used to detect the levels of poly(ADP-ribose) (PAR) polymers.

  • Cell Lysis: Ovarian cancer cells, either treated with olaparib or untreated, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in olaparib-treated cells indicates inhibition of PARP activity.

Signaling Pathway Diagram

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways cluster_Outcome Cellular Outcome ssb Single-Strand Break (SSB) dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse leads to parp PARP ssb->parp recruits hr Homologous Recombination (HR) (BRCA-dependent) dsb->hr repaired by ber Base Excision Repair (BER) parp->ber activates repair_ssb SSB Repair ber->repair_ssb repair_dsb DSB Repair hr->repair_dsb apoptosis Apoptosis (Synthetic Lethality) hr->apoptosis failure leads to olaparib Olaparib olaparib->parp brca_mut BRCA Mutation (HR Deficient) brca_mut->hr disables

Mechanism of Olaparib-induced synthetic lethality.

Target: Mitogen-Activated Protein Kinase Kinase (MEK)

Role of MEK in Ovarian Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In low-grade serous ovarian cancer (LGSOC), this pathway is frequently activated due to mutations in genes such as KRAS and BRAF.[9][10] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, acting downstream of RAF and upstream of ERK.

Featured Inhibitor: Selumetinib

Selumetinib is a selective, non-ATP competitive, small-molecule inhibitor of MEK1 and MEK2.[10] By inhibiting MEK, selumetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting tumor cell growth.[8]

Quantitative Data

Table 3: In Vitro Efficacy of MEK Inhibitors in LGSC Cell Lines

Cell LineSelumetinib IC50 (µM)Trametinib IC50 (nM)Reference
iOvCa241>10~10[8]
VOA-1056~5~5[8]
iOvCa250>10~1[8]
VOA-1312~2~1[8]

Note: Data is estimated from graphical representations in the cited source. Trametinib is shown for comparison as a more potent MEK inhibitor in these cell lines.

Table 4: Clinical Efficacy of Selumetinib in Recurrent LGSOC

Efficacy EndpointResultReference
Objective Response Rate15% (8 of 52 patients)[9][11]
Stable Disease65% (34 of 52 patients)[9][11]
Median Progression-Free Survival11.0 months[10][12]
Experimental Protocols

To measure the on-target efficacy of MEK inhibitors, the phosphorylation status of the downstream effector ERK1/2 can be analyzed using cIEF, a high-resolution protein separation technique.

  • Cell Treatment and Lysis: LGSC cell lines are treated with various concentrations of selumetinib. After treatment, cells are lysed.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • Sample Preparation: Lysates are mixed with a cIEF master mix containing ampholytes, pI markers, and a denaturant.

  • Capillary Electrophoresis: The samples are loaded into a capillary electrophoresis system. Proteins migrate through the capillary under an electric field until they reach their isoelectric point (pI).

  • Immunodetection: The separated proteins are immobilized on the capillary wall by UV crosslinking. The capillary is then incubated with a primary antibody against total ERK1/2 or phosphorylated ERK1/2 (p-ERK1/2), followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: The signal is detected and quantified. A reduction in the p-ERK1/2 to total ERK1/2 ratio indicates effective MEK inhibition.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_assays Efficacy Assays cluster_results Data Analysis start LGSC Cell Lines treatment Treat with Selumetinib (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot / cIEF (p-ERK Analysis) treatment->western ic50 Calculate IC50 viability->ic50 p_erk_ratio Quantify p-ERK/ERK Ratio western->p_erk_ratio

Workflow for preclinical evaluation of MEK inhibitors.

MAPK_Pathway gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription phosphorylates nucleus->transcription output Cell Proliferation, Survival, Differentiation transcription->output regulate selumetinib Selumetinib selumetinib->mek inhibits

The MAPK signaling pathway and the action of Selumetinib.

Target: Phosphatidylinositol 3-kinase (PI3K)

Role of PI3K in Ovarian Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[13] This pathway is frequently dysregulated in various subtypes of ovarian cancer through mechanisms such as mutations in PIK3CA (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[14] Aberrant activation of this pathway contributes to cancer cell proliferation, survival, and resistance to chemotherapy.[14][15]

Featured Inhibitor: Copanlisib

Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[15][16][17] By inhibiting PI3K, copanlisib blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.[15]

Quantitative Data

Table 5: In Vitro Efficacy of Copanlisib

Target / Cell Line TypeIC50 (nM)Reference
PI3Kα isoform0.5[16][18]
PI3Kδ isoform0.7[16][18]
PI3Kβ isoform3.7[16][18]
PI3Kγ isoform6.4[16][18]
Cell lines with PIK3CA mutations (mean)19[18]
Cell lines with wild-type PIK3CA (mean)774[18]
Experimental Protocols

To assess the anti-tumor activity of PI3K inhibitors in a living system, a xenograft mouse model is often used.

  • Cell Implantation: Ovarian cancer cells (e.g., those with known PIK3CA mutations) are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., NOD-SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control (vehicle) groups. Copanlisib is administered, for example, intravenously on a specified schedule (e.g., weekly on days 1, 8, and 15 of a 28-day cycle).[18]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for levels of phosphorylated AKT (p-AKT) to confirm target engagement.[19]

  • Data Analysis: Tumor growth curves are plotted for each group to determine the efficacy of the treatment.

Signaling Pathway Diagram

PI3K_Pathway gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor output Cell Growth, Proliferation, Survival, Metabolism mtor->output copanlisib Copanlisib copanlisib->pi3k inhibits pten PTEN pten->pip3 dephosphorylates

The PI3K/AKT/mTOR pathway and the action of Copanlisib.

References

Methodological & Application

Application Notes and Protocols for TOP5300 in Primary Granulosa Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TOP5300 is a novel, orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] It presents a promising alternative to recombinant human FSH (rh-FSH) in reproductive research and potential therapeutic applications. These application notes provide detailed protocols for the culture of primary granulosa cells and the subsequent treatment with this compound to study its effects on steroidogenesis and gene expression.

I. Data Presentation

The following tables summarize the quantitative effects of this compound on primary human granulosa-lutein (GL) cells, comparing its activity to rh-FSH across different patient cohorts.

Table 1: Estradiol (E₂) Production in Primary Human Granulosa-Lutein Cells

Patient CohortTreatmentEstradiol (E₂) ProductionFold Change vs. VehicleReference
Normal Ovarian Reserve (NOR)rh-FSHMore potent than this compoundNot specified[1][2]
This compoundConsistently stimulated E₂Not specified[1][2]
Advanced Reproductive Age (ARA)rh-FSHIneffectiveNot specified[1][2]
This compoundStimulated E₂ production3 to 10-fold greater than rh-FSH[2]
Polycystic Ovary Syndrome (PCOS)rh-FSHIneffectiveNot specified[1][2]
This compoundStimulated E₂ production3 to 10-fold greater than rh-FSH[2]

Table 2: Steroidogenic Gene Expression in Primary Human Granulosa-Lutein Cells (Combined Patient Data)

GeneTreatmentOutcomeFold ChangeReference
StAR (Steroidogenic Acute Regulatory Protein)This compoundSignificantly increased expression6-fold in PCOS[2]
rh-FSHNo stimulation in PCOS cellsNot specified[1][2]
CYP19A1 (Aromatase)This compoundSignificantly increased expression6-fold in PCOS[2]
rh-FSHNo stimulation in PCOS cellsNot specified[1][2]

II. Experimental Protocols

Protocol 1: Isolation and Culture of Primary Granulosa Cells

This protocol describes a common method for isolating granulosa cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF) procedures.[3][4][5] An alternative method for murine granulosa cell isolation is also described.[6][7]

Materials:

  • Follicular fluid from IVF patients or ovaries from 21-25 day old female mice.[3][6]

  • Culture Medium: DMEM/F-12 or α-MEM supplemented with 5-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4% L-glutamine.[3][5][6][7]

  • Phosphate Buffered Saline (PBS)

  • Ficoll or Percoll density gradient medium.[4]

  • Collagenase IV (for murine tissue).[6][7]

  • Trypsin-EDTA (0.25%).[6][7]

  • Sterile culture dishes/flasks.

Procedure for Human Granulosa Cells:

  • Collection: Collect follicular fluid during oocyte retrieval procedures.[4]

  • Separation: Layer the follicular fluid over a density gradient medium (e.g., Ficoll or Percoll) in a centrifuge tube.[4]

  • Centrifugation: Centrifuge at 850 x g for 10 minutes at 4°C. The granulosa cells will form a layer at the interface.[4]

  • Harvesting: Carefully aspirate the granulosa cell layer and transfer to a new tube.

  • Washing: Wash the cells by resuspending them in supplemented culture medium and centrifuging at 400 x g for 10 minutes at 10°C. Repeat this step once.[4]

  • Plating: Resuspend the final cell pellet in the complete culture medium and plate in appropriate culture dishes.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7] Allow cells to recover and regain responsiveness for approximately one week before initiating experiments.[8]

Procedure for Murine Granulosa Cells:

  • Ovary Collection: Euthanize 21-25 day old female mice and dissect the ovaries, placing them in a petri dish with wash buffer (PBS or α-MEM with 1% antibiotics).[6][7]

  • Cell Release: Puncture the follicles with a fine gauge needle to release granulosa cells into the medium.[6]

  • Enzymatic Digestion (Optional but recommended): Transfer the punctured ovaries and medium to a microtube. Add Collagenase IV and incubate for 20 minutes, pipetting intermittently.[6][7]

  • Neutralization: Add FBS to neutralize the collagenase activity.[6][7]

  • Plating: Transfer the released cells to a culture flask containing α-MEM with 15% FBS and 1% antibiotics.[6][7]

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7]

Protocol 2: Treatment of Primary Granulosa Cells with this compound

Materials:

  • Cultured primary granulosa cells (from Protocol 1).

  • This compound (dissolved in a suitable vehicle, e.g., DMSO).

  • Recombinant human FSH (rh-FSH) as a positive control.

  • Vehicle control (e.g., DMSO).

  • Culture medium.

Procedure:

  • Cell Seeding: Once the primary granulosa cells are established in culture (after ~1 week), passage them if necessary and seed them into multi-well plates at a desired density.

  • Starvation (Optional): Depending on the experimental design, you may replace the growth medium with a low-serum or serum-free medium for a few hours before treatment to reduce basal signaling.

  • Treatment Preparation: Prepare working solutions of this compound, rh-FSH, and the vehicle control in the culture medium at the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the respective treatments (this compound, rh-FSH, or vehicle).

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to assess effects on steroidogenesis or for shorter periods to study signaling events.

  • Downstream Analysis: After incubation, collect the cell culture supernatant for hormone assays (e.g., ELISA for estradiol) and lyse the cells for RNA or protein extraction for gene expression analysis (e.g., qPCR) or Western blotting.

Protocol 3: Analysis of Steroidogenesis and Gene Expression

Estradiol (E₂) Measurement by ELISA:

  • Collect the cell culture supernatant from each treatment group.

  • Use a commercial Estradiol ELISA kit.

  • Follow the manufacturer's instructions to measure the concentration of E₂ in the supernatant.

  • Normalize the results to the total protein content or cell number in the corresponding wells.

Gene Expression Analysis by qPCR:

  • RNA Extraction: Extract total RNA from the cell lysates using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for targets such as StAR, CYP19A1, and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

III. Visualizations: Diagrams and Workflows

experimental_workflow cluster_isolation Cell Isolation & Culture cluster_treatment Treatment cluster_analysis Downstream Analysis follicular_fluid Follicular Fluid / Ovaries density_gradient Density Gradient Centrifugation / Mechanical & Enzymatic Digestion follicular_fluid->density_gradient granulosa_cells Isolate Primary Granulosa Cells density_gradient->granulosa_cells culture Culture for 1 Week (37°C, 5% CO₂) granulosa_cells->culture seeding Seed Cells into Multi-well Plates culture->seeding treatment Treat with: - this compound - rh-FSH (Control) - Vehicle (Control) seeding->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant lyse_cells Lyse Cells treatment->lyse_cells elisa Estradiol ELISA collect_supernatant->elisa rna_extraction RNA Extraction & cDNA Synthesis lyse_cells->rna_extraction qpcr qPCR for StAR, CYP19A1 rna_extraction->qpcr signaling_pathway This compound This compound (Allosteric Agonist) FSHR FSH Receptor (FSHR) This compound->FSHR binds G_Protein G Protein Activation FSHR->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt cross-talk CREB CREB Phosphorylation PKA->CREB Gene_Expression ↑ Gene Expression PI3K_Akt->Gene_Expression CREB->Gene_Expression StAR StAR Gene_Expression->StAR CYP19A1 CYP19A1 (Aromatase) Gene_Expression->CYP19A1 Steroidogenesis ↑ Steroidogenesis (Estradiol Production) StAR->Steroidogenesis CYP19A1->Steroidogenesis

References

TOP5300 (Efatutazone) Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP5300, also known as Efatutazone or CS-7017, is a potent and selective third-generation thiazolidinedione that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Preclinical studies have demonstrated its potential as an antineoplastic agent, primarily through its ability to induce cancer cell differentiation, apoptosis, and cell cycle arrest.[1][2] This document provides a comprehensive overview of the dosage and administration of this compound in various animal models based on published preclinical data, along with detailed experimental protocols and an elucidation of its mechanism of action.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the quantitative data on this compound (Efatutazone) dosage and administration in different animal models and cancer types.

Table 1: Efatutazone Dosage in Mouse Models

Cancer TypeMouse StrainDosageAdministration RouteStudy Highlights
Ductal Carcinoma in Situ (DCIS)MCFDCIS Xenograft30 mg/kgNot SpecifiedDelayed invasive progression and induced differentiation.[1]
Ductal Carcinoma in Situ (DCIS)C3(1)/Tag Transgenic30 mg/kgNot SpecifiedShowed trends in gene expression changes consistent with lactational and luminal cell differentiation.[1]
Colorectal CancerNude Mice (HT-29 Xenograft)Dose-dependentNot SpecifiedInhibited tumor growth.
Anaplastic Thyroid CancerNude Mice (Xenograft)Dose-dependentOralInhibited tumor growth.[3]
Colorectal CancerSyngeneic Model (Colon 38)Not SpecifiedNot SpecifiedProlonged survival with marginal tumor growth inhibition.

Table 2: Efatutazone Dosage in Rat Models

Cancer TypeRat StrainDosageAdministration RouteStudy Highlights
Anaplastic Thyroid CancerNude Rats (DRO Xenograft)Dose-dependentNot SpecifiedInhibited tumor growth.

Experimental Protocols

Protocol 1: Oral Administration of Efatutazone in Rodent Xenograft Models

This protocol provides a generalized procedure for the oral administration of Efatutazone to mice or rats bearing tumor xenografts.

Materials:

  • Efatutazone (this compound/CS-7017)

  • Vehicle (e.g., 0.5% methyl cellulose)[4]

  • Sterile water for injection or appropriate solvent

  • Oral gavage needles (size appropriate for the animal)[5]

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice or rats. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

  • Preparation of Dosing Solution:

    • Calculate the required amount of Efatutazone based on the mean body weight of the animals in each group and the desired dose (e.g., 30 mg/kg).

    • Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).

    • Suspend the calculated amount of Efatutazone in the vehicle. Ensure a homogenous suspension by vortexing or sonicating. The final volume for oral gavage should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).[4][5]

  • Oral Administration (Gavage):

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Administer the Efatutazone suspension slowly.

    • Withdraw the needle carefully.

    • Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.[5]

  • Treatment Schedule: Administer Efatutazone orally once daily or as determined by the study design. Continue treatment for the specified duration of the experiment.

  • Tumor Growth Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.

Mechanism of Action and Signaling Pathways

Efatutazone is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular differentiation.[1] Upon activation by Efatutazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The anticancer effects of Efatutazone are mediated through various downstream signaling pathways:

  • Cell Cycle Arrest and Apoptosis: Activation of PPARγ can lead to the upregulation of cell cycle inhibitors like p21 and p27, resulting in G1 phase arrest.[2] It can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2]

  • Inhibition of PI3K/Akt Pathway: Efatutazone has been shown to downregulate the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1] This can occur through the PPARγ-mediated upregulation of PTEN, a negative regulator of the PI3K/Akt pathway.[6][7]

  • Antagonism of TGF-β/Smad2 Pathway: Efatutazone can inhibit the motility of cancer cells by antagonizing the TGF-β/Smad2 signaling pathway.[8]

  • Regulation of RhoB Signaling: The antitumor activity of Efatutazone can also be mediated through the RhoB signaling pathway.[2]

Signaling Pathway Diagram

Efatutazone_Signaling_Pathway Efatutazone Efatutazone (this compound) PPARg PPARγ Efatutazone->PPARg activates PI3K PI3K TGFb TGF-β PPRE PPRE PPARg->PPRE heterodimerizes & binds to Smad2 Smad2 PPARg->Smad2 inhibits RXR RXR RXR->PPRE heterodimerizes & binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Cell Differentiation Gene_Transcription->Differentiation PTEN PTEN Gene_Transcription->PTEN upregulates RhoB RhoB Signaling Gene_Transcription->RhoB activates Akt Akt PI3K->Akt activates Akt_p p-Akt Akt->Akt_p phosphorylates PTEN->Akt inhibits TGFb->Smad2 activates Cell_Motility Cell Motility Smad2->Cell_Motility promotes Experimental_Workflow cluster_treatment start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_phase Treatment Phase randomization->treatment_phase prep_drug Prepare Efatutazone Suspension treatment_phase->prep_drug oral_gavage Daily Oral Gavage prep_drug->oral_gavage monitoring Monitor Tumor Volume & Body Weight (2-3x/week) oral_gavage->monitoring monitoring->oral_gavage if no endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint if yes data_collection Data Collection (Tumor Weight, Blood, Tissues) endpoint->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Application Notes and Protocols for In Vitro Assessment of TOP5300 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TOP5300 is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] The FSHR, a G protein-coupled receptor (GPCR), is crucial for reproductive functions.[1] Upon activation, it initiates multiple intracellular signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects like steroidogenesis.[1][2] this compound has demonstrated efficacy in stimulating estradiol production and the expression of steroidogenic genes, particularly in cells from Polycystic Ovary Syndrome (PCOS) patients where recombinant human FSH (rh-FSH) is less effective.[1] These application notes provide detailed protocols to assess the in vitro activity of this compound.

FSH Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade activated by the Follicle-Stimulating Hormone Receptor (FSHR) upon agonist binding.

FSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Response FSHR FSHR G_protein Gαs/Gβγ FSHR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene Steroidogenic Genes (e.g., StAR, CYP19A1) pCREB->Gene activates transcription mRNA mRNA Gene->mRNA Estradiol Estradiol Production mRNA->Estradiol leads to This compound This compound (Allosteric Agonist) This compound->FSHR binds Workflow A 1. Target Engagement (cAMP Assay) B 2. Gene Expression (qPCR for StAR, CYP19A1) A->B D 4. Cellular Health (Viability, Apoptosis, Cell Cycle) A->D C 3. Functional Outcome (Estradiol ELISA) B->C Apoptosis_Workflow A Treat Cells with This compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & Propidium Iodide C->D E Incubate 15 min (Room Temp, Dark) D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for TOP5300 in PCOS Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries.[1][2] Follicle-Stimulating Hormone (FSH) resistance in granulosa cells is a key feature of anovulation in PCOS. TOP5300 is a novel, orally active, small molecule allosteric agonist of the FSH receptor (FSHR).[3][4] Unlike conventional recombinant human FSH (rh-FSH) therapies that require injection, this compound offers a more convenient administration route.[3] More importantly, its distinct mechanism of action as an allosteric agonist may provide a therapeutic advantage in overcoming the FSH resistance observed in PCOS.[3][5]

These application notes provide a comprehensive overview of the use of this compound in in vitro PCOS research models, based on currently available data. This document includes a summary of its effects on granulosa-lutein cells (GLCs) from PCOS patients, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. While in vivo data from PCOS animal models are not yet available, a suggested protocol for future studies is provided.

Mechanism of Action

This compound acts as a full allosteric agonist at the FSH receptor, a G protein-coupled receptor (GPCR).[3][6] Upon binding, it activates the FSHR, initiating downstream signaling cascades that are crucial for follicular development and steroidogenesis. The primary signaling pathway activated by FSHR is the Gαs/cAMP/PKA pathway.[7] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn promotes the transcription of key genes involved in steroid hormone production, such as Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).[7][8] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, while CYP19A1 is the enzyme responsible for converting androgens to estrogens.[1][2]

In granulosa cells from PCOS patients, this compound has been shown to be more effective than rh-FSH in stimulating the expression of StAR and CYP19A1 and subsequent estradiol production.[3][4] This suggests that this compound may circumvent the mechanisms underlying FSH resistance in this patient population.

Data Presentation

In Vitro Efficacy of this compound in Human Granulosa-Lutein Cells

The following tables summarize the quantitative data from a study comparing the effects of this compound and rh-FSH on primary human granulosa-lutein cells (GLCs) from patients with Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), and Polycystic Ovary Syndrome (PCOS).[3]

Table 1: Estradiol Production in Human GLCs

Patient GroupTreatmentEstradiol Production (vs. Vehicle)Potency (EC50)
NOR rh-FSHComparable to this compound~100-fold lower than this compound
This compoundComparable to rh-FSH~100-fold higher than rh-FSH
ARA rh-FSHIneffective-
This compoundStimulated-
PCOS rh-FSHIneffective-
This compoundStimulated (greater than rh-FSH)-

Table 2: Steroidogenic Gene Expression in Human GLCs (All Patient Groups Combined)

GeneTreatmentChange in Expression (vs. Vehicle)p-value
StAR This compoundIncreasedp=0.008
rh-FSHNo significant stimulation in PCOS-
CYP19A1 This compoundIncreasedp=0.006
rh-FSHNo significant stimulation in PCOS-

Experimental Protocols

Primary Human Granulosa-Lutein Cell (GLC) Culture

This protocol describes the isolation and culture of human GLCs from follicular fluid obtained during in vitro fertilization (IVF) procedures.[9][10][11]

Materials:

  • Follicular fluid from IVF patients

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque or Percoll

  • DMEM/F-12 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human FSH (rh-FSH)

  • This compound

  • Vehicle control (e.g., DMSO)

Procedure:

  • Pool follicular fluid from consenting patients.

  • Layer the follicular fluid over an equal volume of Ficoll-Paque or a Percoll density gradient.

  • Centrifuge at 850 x g for 10 minutes at 4°C to separate GLCs from red blood cells.

  • Carefully collect the GLC layer at the interface.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • After an initial culture period to allow for recovery and regain of gonadotropin responsiveness (e.g., 7 days), the cells can be treated.[9]

  • Replace the medium with fresh serum-free or low-serum medium containing rh-FSH, this compound, or vehicle at the desired concentrations.

  • Incubate for the desired time period (e.g., 48 hours for gene expression analysis and estradiol measurement).

Estradiol Measurement by ELISA

This protocol outlines the measurement of estradiol in the supernatant of cultured GLCs using a competitive ELISA kit.[12][13][14]

Materials:

  • Cell culture supernatant

  • Estradiol ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant after treatment.

  • Centrifuge the supernatant at 2000-3000 rpm for 20 minutes to remove any cellular debris.

  • Follow the specific instructions provided with the commercial ELISA kit. This typically involves:

    • Preparing estradiol standards.

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a fixed amount of enzyme-conjugated estradiol (tracer).

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the estradiol concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Real-Time PCR (qPCR) for StAR and CYP19A1

This protocol details the analysis of StAR and CYP19A1 gene expression in treated GLCs.

Materials:

  • Treated GLCs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for StAR, CYP19A1, and a reference gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cultured GLCs and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for StAR, CYP19A1, and the reference gene.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (StAR and CYP19A1) to the reference gene.

Suggested Protocol for In Vivo Evaluation of this compound in a PCOS Rodent Model

As there is currently no published in vivo data for this compound in PCOS animal models, the following is a suggested protocol for future studies based on established methods for inducing PCOS in rodents.[7][8]

Model: Letrozole-induced PCOS mouse or rat model. Letrozole is a non-steroidal aromatase inhibitor that leads to hyperandrogenism and disrupts the estrous cycle, mimicking key features of human PCOS.[9]

Materials:

  • Female prepubertal mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Letrozole

  • Vehicle for letrozole (e.g., 0.5% carboxymethyl cellulose)

  • This compound

  • Vehicle for this compound (appropriate for oral administration)

  • Metformin (as a positive control)

Procedure:

  • PCOS Induction:

    • Administer letrozole orally (e.g., 1 mg/kg) daily for a specified period (e.g., 21 days) to induce PCOS-like characteristics.

    • Monitor the estrous cycle daily by vaginal smear to confirm the disruption of cyclicity.

  • Treatment:

    • Divide the PCOS animals into treatment groups:

      • Vehicle control

      • This compound (various doses)

      • Metformin (positive control)

    • Administer this compound, metformin, or vehicle orally for a defined duration (e.g., 4 weeks).

  • Outcome Measures:

    • Estrous Cyclicity: Continue daily monitoring of vaginal smears to assess the restoration of regular cycles.

    • Hormone Levels: At the end of the treatment period, collect blood samples for the measurement of serum levels of testosterone, estradiol, Luteinizing Hormone (LH), and FSH by ELISA.

    • Ovarian Morphology: Euthanize the animals, collect the ovaries, and perform histological analysis to assess follicular development, the presence of cystic follicles, and the number of corpora lutea.

    • Metabolic Parameters (Optional): Monitor body weight and perform glucose tolerance tests to evaluate the metabolic effects of this compound.

Visualizations

FSH Receptor Signaling Pathway in Granulosa Cells

FSHR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_N Nucleus cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum FSH FSH / this compound FSHR FSHR FSH->FSHR Binds G_alpha_s Gαs FSHR->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_gene StAR Gene CREB->StAR_gene Promotes Transcription CYP19A1_gene CYP19A1 Gene CREB->CYP19A1_gene Promotes Transcription StAR_protein StAR Protein StAR_gene->StAR_protein Translation CYP19A1_protein Aromatase (CYP19A1) CYP19A1_gene->CYP19A1_protein Translation Pregnenolone Pregnenolone StAR_protein->Pregnenolone Facilitates Conversion Cholesterol Cholesterol Cholesterol->Pregnenolone Estradiol Estradiol CYP19A1_protein->Estradiol Converts Androgens Androgens Androgens->Estradiol

Caption: FSHR signaling cascade in granulosa cells.

Experimental Workflow for In Vitro this compound Evaluation

InVitro_Workflow cluster_Isolation Cell Isolation and Culture cluster_Treatment Treatment cluster_Analysis Analysis follicular_fluid Follicular Fluid (PCOS Patients) isolation GLC Isolation (Density Gradient) follicular_fluid->isolation culture Primary Culture (7 days) isolation->culture treatment Treat with: - Vehicle - rh-FSH - this compound culture->treatment supernatant Collect Supernatant treatment->supernatant cells Harvest Cells treatment->cells elisa Estradiol ELISA supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction qpcr qPCR for StAR & CYP19A1 rna_extraction->qpcr

Caption: In vitro evaluation of this compound in human GLCs.

Logical Flow for a Proposed In Vivo Study of this compound

InVivo_Logic cluster_outcomes Outcome Assessment start Prepubertal Female Rodents pcos_induction Induce PCOS (e.g., Letrozole) start->pcos_induction confirm_pcos Confirm PCOS Phenotype (Acyclicity) pcos_induction->confirm_pcos treatment_groups Randomize into Treatment Groups confirm_pcos->treatment_groups treatment Oral Administration: - Vehicle - this compound - Metformin treatment_groups->treatment monitoring Monitor Estrous Cycle and Body Weight treatment->monitoring end_of_study End of Study (e.g., 4 weeks) monitoring->end_of_study hormone_analysis Serum Hormone Analysis (E2, T, LH, FSH) end_of_study->hormone_analysis ovarian_histology Ovarian Histology (Follicles, Cysts, CL) end_of_study->ovarian_histology

Caption: Proposed workflow for in vivo this compound studies.

References

Application Notes and Protocols for Comparative Studies of TOP5300 and rh-FSH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicle-stimulating hormone (FSH) is a critical gonadotropin for reproductive function, regulating follicular development and steroidogenesis.[1][2] Recombinant human FSH (rh-FSH) is a cornerstone of infertility treatments.[3][4] TOP5300 is a novel, orally active, small molecule allosteric agonist of the FSH receptor (FSHR).[5][6] This document provides detailed experimental protocols for the comparative analysis of this compound and rh-FSH, focusing on their in vitro bioactivity, receptor binding characteristics, signaling pathway activation, and in vivo efficacy. These protocols are intended to guide researchers in the comprehensive evaluation of novel FSH analogs.

In Vitro Bioactivity Assessment

The primary function of FSH is to stimulate granulosa cells to produce estradiol.[5][7] The following protocols assess the bioactivity of this compound and rh-FSH by measuring their ability to stimulate estradiol production and the expression of key steroidogenic genes in primary human granulosa-lutein cells (hGLCs).

Estradiol Production Assay in Primary Human Granulosa-Lutein Cells

This assay directly measures the physiological response of primary target cells to FSH receptor agonists.

Protocol:

  • Cell Culture:

    • Culture primary hGLCs, obtained from IVF patients, for one week to allow them to regain responsiveness to gonadotropins.[6]

    • Maintain cells in a suitable culture medium (e.g., DMEM/F-10) supplemented with growth factors.[8]

  • Treatment:

    • Treat the cultured hGLCs with varying concentrations of this compound (e.g., 400 nM) or rh-FSH (e.g., 100 nM) and a vehicle control.[5]

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for estradiol synthesis and secretion.

  • Sample Collection:

    • Collect the culture media from each treatment group.

  • Quantification:

    • Measure the concentration of estradiol in the collected media using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5][6]

Steroidogenic Gene Expression Analysis by quantitative PCR (qPCR)

This protocol quantifies the expression of genes crucial for steroidogenesis, providing insight into the mechanism of action.

Protocol:

  • Cell Treatment and Lysis:

    • Following treatment with this compound, rh-FSH, or vehicle as described in section 1.1, lyse the hGLCs.

  • RNA Extraction:

    • Extract total RNA from the cell lysates using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using the synthesized cDNA, specific primers for StAR and CYP19A1 (Aromatase), and a suitable reference gene (e.g., GAPDH).[5][6]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Data Presentation:

ParameterVehicle Controlrh-FSH (100 nM)This compound (400 nM)
Estradiol Production (pg/mL) BaselineValue ± SDValue ± SD
Relative StAR mRNA Expression 1.0Fold Change ± SDFold Change ± SD
Relative CYP19A1 mRNA Expression 1.0Fold Change ± SDFold Change ± SD
Caption: Comparative effects of rh-FSH and this compound on in vitro bioactivity markers.

Receptor Binding Affinity

Understanding the interaction of this compound and rh-FSH with the FSH receptor is crucial for characterizing their pharmacological properties.

Competitive Receptor Binding Assay

This assay determines the relative affinity of this compound and rh-FSH for the FSH receptor.

Protocol:

  • Cell Line:

    • Use a cell line stably expressing the human FSH receptor, such as CHO-K1 or HEK-293 cells.[9][10][11]

  • Radioligand:

    • Utilize radiolabeled FSH (e.g., 125I-hFSH) as the tracer.[12]

  • Competition:

    • Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled rh-FSH or this compound.

  • Incubation and Washing:

    • Allow the binding to reach equilibrium.

    • Wash the cells to remove unbound radioligand.

  • Quantification:

    • Measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Data Presentation:

CompoundIC50 (nM)
rh-FSH Value ± SD
This compound Value ± SD
Caption: Receptor binding affinities of rh-FSH and this compound.

Signaling Pathway Analysis

FSH receptor activation triggers downstream signaling cascades, primarily the cAMP/PKA and ERK1/2 pathways, which regulate cellular responses.[13][14][15][16]

cAMP Accumulation Assay

This assay measures the production of the second messenger cAMP, a key event in FSHR signaling.

Protocol:

  • Cell Line:

    • Use a cell line expressing the human FSH receptor (e.g., HEK-293).[10]

  • Treatment:

    • Treat the cells with varying concentrations of this compound or rh-FSH in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8][17]

  • Incubation:

    • Incubate for a short period (e.g., 15-30 minutes).

  • Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA).[18][19]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells expressing the FSH receptor with this compound or rh-FSH for various time points (e.g., 0, 5, 15, 30 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Data Presentation:

ParameterVehicle Controlrh-FSHThis compound
cAMP Accumulation (EC50, nM) -Value ± SDValue ± SD
p-ERK1/2 / Total ERK1/2 (Fold Change) 1.0Value ± SDValue ± SD
Caption: Activation of downstream signaling pathways by rh-FSH and this compound.

In Vivo Efficacy Studies in Animal Models

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel compounds.[20][21][22]

Follicular Development in a Rodent Model

This protocol assesses the ability of this compound and rh-FSH to promote ovarian follicular growth.

Protocol:

  • Animal Model:

    • Use immature female rats or mice. FSHβ knockout mice can also be utilized for specific investigations.[22][23]

  • Treatment Administration:

    • Administer this compound orally and rh-FSH via subcutaneous injection daily for a specified period (e.g., 3-4 days). Include a vehicle control group.

  • Ovary Collection and Analysis:

    • Euthanize the animals and collect the ovaries.

    • Weigh the ovaries.

    • Fix the ovaries in formalin, embed in paraffin, and section for histological analysis.

  • Follicle Counting and Staging:

    • Stain the ovarian sections with Hematoxylin and Eosin.

    • Count and classify the number of preantral and antral follicles.[24]

Data Presentation:

ParameterVehicle Controlrh-FSHThis compound
Ovarian Weight (mg) Mean ± SDMean ± SDMean ± SD
Number of Antral Follicles Mean ± SDMean ± SDMean ± SD
Caption: In vivo effects of rh-FSH and this compound on ovarian parameters.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_binding Receptor Binding cluster_signaling Signaling Pathways cluster_invivo In Vivo Studies hGLCs Primary Human Granulosa-Lutein Cells treatment Treatment: - Vehicle - rh-FSH - this compound hGLCs->treatment estradiol Estradiol ELISA treatment->estradiol Culture Media qpcr qPCR for StAR and CYP19A1 treatment->qpcr Cell Lysate fshr_cells FSHR-expressing Cells binding_assay Competitive Binding Assay fshr_cells->binding_assay radioligand Radiolabeled FSH radioligand->binding_assay competitors Unlabeled: - rh-FSH - this compound competitors->binding_assay fshr_cells2 FSHR-expressing Cells treatment2 Treatment: - rh-FSH - this compound fshr_cells2->treatment2 camp cAMP Assay treatment2->camp western Western Blot (p-ERK, Total ERK) treatment2->western rodent Immature Female Rodent Model treatment3 Oral this compound SC rh-FSH rodent->treatment3 ovaries Ovary Collection treatment3->ovaries analysis - Weight - Histology - Follicle Counting ovaries->analysis

Caption: Overall experimental workflow for comparing this compound and rh-FSH.

fsh_signaling_pathway cluster_erk MAPK/ERK Pathway FSH FSH / this compound FSHR FSH Receptor FSH->FSHR G_alpha_s Gαs FSHR->G_alpha_s RAS RAS FSHR->RAS AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK1/2 PKA->ERK Crosstalk Steroidogenesis Steroidogenesis (e.g., Estradiol) CREB->Steroidogenesis Gene Expression (StAR, CYP19A1) RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation and Differentiation ERK->Proliferation

Caption: Simplified FSH receptor signaling pathways.

References

Application Notes and Protocols for Measuring Estradiol Levels in Response to TOP5300 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP5300 is a novel, orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] The follicle-stimulating hormone (FSH) and its receptor play a crucial role in reproductive function, particularly in the regulation of follicular development and steroidogenesis in the ovaries.[1] Activation of the FSHR in granulosa cells of the ovarian follicles stimulates the synthesis of estradiol, a key female sex hormone. This document provides detailed protocols for measuring estradiol production in response to this compound treatment in an in vitro cell culture system.

Estradiol synthesis in granulosa cells is a multi-step process involving the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (encoded by the CYP19A1 gene).[1][3][4] The expression of key steroidogenic genes, such as steroidogenic acute regulatory protein (StAR) and CYP19A1, is upregulated by FSHR activation.[1][5] Research has shown that this compound stimulates the expression of StAR and CYP19A1 and consistently stimulates estradiol production in human granulosa-lutein cells.[1][2][6]

These application notes provide a framework for researchers to quantify the effects of this compound on estradiol production, a critical step in understanding its mechanism of action and potential therapeutic applications.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment designed to measure the effect of this compound on estradiol production in cultured human granulosa cells. This data is for illustrative purposes to demonstrate the expected outcome of the described protocols.

Table 1: Estradiol Production in Human Granulosa Cells in Response to a 48-hour Treatment with this compound

Treatment GroupConcentration (µM)Mean Estradiol Concentration (pg/mL)Standard Deviation (pg/mL)
Vehicle Control050.25.8
This compound0.01125.612.3
This compound0.1358.435.1
This compound1852.178.9
This compound101275.9115.4
rh-FSH (Positive Control)100 ng/mL950.592.7

Signaling Pathway

The activation of the FSH receptor by its ligand (FSH or an agonist like this compound) initiates a cascade of intracellular events leading to the production of estradiol. The primary signaling pathway involves the activation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates transcription factors that upregulate the expression of genes involved in steroidogenesis, such as StAR and CYP19A1.[7][9]

FSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mitochondria Mitochondria This compound This compound FSHR FSHR This compound->FSHR Binds to Gs_protein Gs_protein FSHR->Gs_protein Activates AC AC Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription_Factors Transcription_Factors PKA->Transcription_Factors Phosphorylates StAR_CYP19A1_Gene_Expression StAR_CYP19A1_Gene_Expression Transcription_Factors->StAR_CYP19A1_Gene_Expression Upregulates StAR_CYP19A1_mRNA StAR_CYP19A1_mRNA StAR_CYP19A1_Gene_Expression->StAR_CYP19A1_mRNA Transcription Aromatase_StAR_Protein Aromatase_StAR_Protein StAR_CYP19A1_mRNA->Aromatase_StAR_Protein Translation Cholesterol_to_Pregnenolone Cholesterol_to_Pregnenolone Aromatase_StAR_Protein->Cholesterol_to_Pregnenolone Facilitates (StAR) Androgens_to_Estradiol Androgens_to_Estradiol Aromatase_StAR_Protein->Androgens_to_Estradiol Catalyzes (Aromatase)

Caption: this compound-mediated FSHR signaling pathway leading to estradiol synthesis.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for treating cultured granulosa cells with this compound and subsequently measuring estradiol levels in the cell culture supernatant.

Experimental_Workflow Start Start Isolate_and_Culture_Granulosa_Cells Isolate and Culture Human Granulosa Cells Start->Isolate_and_Culture_Granulosa_Cells Prepare_TOP5300_Solutions Prepare this compound and Control Solutions Isolate_and_Culture_Granulosa_Cells->Prepare_TOP5300_Solutions Treat_Cells Treat Cells with this compound (e.g., 48 hours) Prepare_TOP5300_Solutions->Treat_Cells Collect_Supernatant Collect Cell Culture Supernatant Treat_Cells->Collect_Supernatant Perform_Estradiol_ELISA Perform Estradiol ELISA Collect_Supernatant->Perform_Estradiol_ELISA Analyze_Data Analyze Data and Determine Estradiol Concentrations Perform_Estradiol_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring estradiol in response to this compound.

Protocol 1: Culture and Treatment of Human Granulosa Cells

Materials:

  • Human granulosa-lutein cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)

  • This compound

  • Recombinant human FSH (rh-FSH) as a positive control

  • Vehicle control (e.g., DMSO)

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed human granulosa-lutein cells in multi-well plates at a desired density and allow them to adhere and grow for 24-48 hours.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

    • Prepare a solution of rh-FSH in cell culture medium to be used as a positive control (e.g., 100 ng/mL).

    • Prepare a vehicle control solution containing the same concentration of the solvent used for this compound.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared treatment solutions (vehicle control, this compound dilutions, and rh-FSH) to the respective wells.

    • Incubate the cells for the desired treatment period (e.g., 48 hours).

Protocol 2: Measurement of Estradiol by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline based on commercially available estradiol ELISA kits.[10][11][12][13][14] It is crucial to follow the specific instructions provided with the chosen ELISA kit.

Materials:

  • Commercial Estradiol ELISA kit (containing pre-coated 96-well plate, estradiol standards, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Cell culture supernatants collected from Protocol 1

  • Wash buffer (as provided in the kit or prepared according to the kit instructions)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the ELISA kit manual. Samples (cell culture supernatants) may require dilution.[10]

  • Standard Curve Preparation: Create a standard curve by preparing a series of dilutions of the estradiol standard provided in the kit.

  • Assay Procedure:

    • Add the standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated 96-well plate.[10]

    • Add the detection antibody to each well.

    • Incubate the plate as per the kit's instructions (e.g., 1-2 hours at 37°C).

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.[10][11]

    • Add the HRP-conjugate to each well and incubate.

    • Wash the plate again.

    • Add the substrate solution to each well, which will result in a color change proportional to the amount of estradiol.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[13]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of estradiol in the unknown samples.

    • Correct for any dilution factors used for the samples.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound's effect on estradiol production. By accurately measuring estradiol levels, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this novel FSHR agonist. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate experimental design and execution. Consistent and precise execution of these protocols will yield reliable data crucial for the continued development and characterization of this compound.

References

TOP5300 solution preparation and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP5300 is a potent, selective, and orally active allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor essential for reproduction. Its activation is crucial for follicular development in females and spermatogenesis in males. As a small molecule agonist, this compound offers a potential alternative to recombinant FSH (rFSH) in fertility treatments and related research. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its signaling pathway.

This compound Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. Below are guidelines for solution preparation for both in vitro and in vivo applications.

In Vitro Stock Solution Preparation

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

Protocol:

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

In Vivo Formulation

For oral administration in animal studies, a common vehicle for compounds with low aqueous solubility is a formulation containing DMSO, PEG300, Tween-80, and saline.

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 100 μL of the this compound DMSO stock to 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 to the mixture and mix well.

  • Finally, add 450 μL of sterile saline to reach the final volume of 1 mL and mix until a clear solution is formed.

Stability and Storage

While specific stability data for this compound is not extensively published, general guidelines for similar small molecules in DMSO are provided.

Storage ConditionStock Solution Stability (General Guidance)
-80°CUp to 6 months
-20°CUp to 1 month

Note: It is highly recommended to prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

This compound's biological activity is primarily assessed by its ability to stimulate downstream signaling of the FSHR, leading to physiological responses such as steroid hormone production.

In Vitro Estradiol Production Assay in Granulosa Cells

This assay measures the ability of this compound to stimulate estradiol production in cultured granulosa cells.

Materials:

  • Primary human or rat granulosa cells, or a suitable cell line (e.g., KGN)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • Recombinant FSH (as a positive control)

  • Testosterone (as a substrate for aromatase)

  • Estradiol ELISA kit

Protocol:

  • Cell Seeding: Seed granulosa cells in a 24-well plate at a density of approximately 0.5 x 10^6 viable cells/mL and culture for 24 hours.

  • Starvation (Optional): To reduce basal signaling, replace the culture medium with a serum-free medium for 4-6 hours prior to treatment.

  • Treatment: Prepare serial dilutions of this compound and rFSH in a serum-free medium containing a saturating concentration of testosterone (e.g., 10 µM). The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. An EC50 value of 474 nM for this compound in human granulosa-lutein cells can be used as a reference for determining the concentration range.

  • Incubation: Remove the starvation medium and add the treatment solutions to the respective wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Estradiol Measurement: Quantify the concentration of estradiol in the collected supernatants using a commercial Estradiol ELISA kit, following the manufacturer's instructions.

Quantitative PCR (qPCR) for Steroidogenic Gene Expression

This protocol is used to assess the effect of this compound on the expression of genes involved in steroidogenesis, such as CYP19A1 (Aromatase) and StAR (Steroidogenic Acute Regulatory Protein).

Materials:

  • Cultured granulosa cells treated with this compound (as described above)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CYP19A1, StAR) and a reference gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction: Following treatment with this compound for a specified time (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

  • Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

FSHR Signaling Pathway

This compound, as an allosteric agonist of the FSHR, activates downstream signaling cascades. The primary and best-characterized pathway is the Gs-cAMP-PKA pathway. However, FSHR activation can also lead to the activation of other pathways, including the PI3K/Akt and MAPK/ERK pathways.

FSHR_Signaling_Pathway cluster_cAMP Canonical Pathway cluster_PI3K Non-Canonical Pathways This compound This compound FSHR FSHR (G-protein coupled receptor) This compound->FSHR binds G_alpha_s Gαs FSHR->G_alpha_s activates PI3K PI3K FSHR->PI3K MAPK_ERK MAPK/ERK FSHR->MAPK_ERK AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Steroidogenic Gene Expression (e.g., CYP19A1, StAR) CREB->Gene_Expression promotes Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Differentiation Cell Differentiation MAPK_ERK->Cell_Differentiation

Caption: this compound activates FSHR signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow prep Prepare this compound Stock Solution (DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat culture Culture Granulosa Cells (24-well plate) culture->treat incubate Incubate for 24-48 hours treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa Estradiol ELISA collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction data_analysis Data Analysis elisa->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Gene Expression cdna_synthesis->qpcr qpcr->data_analysis

Application Notes and Protocols: Evaluating TOP5300 Binding to FSHR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOP5300 is a novel, orally active small-molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2] Unlike the endogenous ligand, Follicle-Stimulating Hormone (FSH), which binds to the large extracellular domain, this compound interacts with an allosteric site within the transmembrane domain (TMD) of the FSHR.[3][4] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP cascade, which is essential for follicular development and steroidogenesis.[5][6][7]

These application notes provide a comprehensive overview of the techniques and protocols to evaluate the binding and functional activity of this compound on the FSHR. The methodologies detailed below are essential for characterizing the pharmacological profile of this compound and similar allosteric modulators.

Data Presentation: Quantitative Analysis of this compound Activity

While direct binding affinity constants (Kd or Ki) for this compound are not extensively reported in the public domain, its functional potency (EC50) and effects on downstream biological processes have been characterized. The following tables summarize the available quantitative data.

Table 1: In Vitro Functional Potency of this compound and rh-FSH

LigandCell TypeAssayParameterValueReference
This compoundHuman Granulosa-Lutein Cells (PCOS)Estradiol ProductionStimulationMore effective than rh-FSH[1][2]
rh-FSHHuman Granulosa-Lutein Cells (NOR)Estradiol ProductionPotencyMore potent than this compound[1][2]
rh-FSHHuman Granulosa-Lutein Cells (ARA/PCOS)Estradiol ProductionEfficacyIneffective[1][2]
This compoundUndisclosedLuciferase Reporter Gene AssayPotency (EC50)Low Nanomolar[5]

NOR: Normal Ovarian Reserve; ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome.

Table 2: Effect of this compound on Steroidogenic Gene Expression

LigandPatient Group (Granulosa-Lutein Cells)GeneOutcomep-valueReference
This compoundAll Patients (NOR, ARA, PCOS combined)StARGreater Expression vs. rh-FSHp=0.008[1][8]
This compoundAll Patients (NOR, ARA, PCOS combined)CYP19A1 (Aromatase)Greater Expression vs. rh-FSHp=0.006[1][8]
rh-FSHPCOS PatientsStAR & CYP19A1Unable to stimulate expression-[1][8]

Signaling Pathways and Experimental Workflows

FSHR Signaling Pathway

The binding of FSH or an allosteric agonist like this compound to the FSHR initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gαs subunit, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB, which promotes the expression of genes crucial for steroidogenesis, such as StAR and aromatase (CYP19A1).

FSHR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FSHR FSHR AC Adenylyl Cyclase FSHR->AC Activates ATP ATP This compound This compound (Allosteric Agonist) This compound->FSHR Binds to Transmembrane Domain cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_CYP19A1 StAR, CYP19A1 Gene Expression CREB->StAR_CYP19A1 Induces Steroidogenesis Steroidogenesis (e.g., Estradiol) StAR_CYP19A1->Steroidogenesis Leads to Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Assays SPR Surface Plasmon Resonance (SPR) (Determine Kd) cAMP cAMP Accumulation Assay (Measure EC50) SPR->cAMP Confirm Functional Activity Estradiol Estradiol Production (ELISA) (Primary Granulosa Cells) cAMP->Estradiol Validate in Primary Cells BetaArrestin β-Arrestin Recruitment Assay cAMP->BetaArrestin Investigate Biased Signaling qPCR Gene Expression (qPCR) (StAR, CYP19A1) Estradiol->qPCR Analyze Upstream Mechanism

References

Application of TOP5300 in Superovulation Protocols in Mice: A Novel Oral Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superovulation is a cornerstone technique in murine reproductive research, enabling the recovery of a large number of oocytes for a variety of applications, including in vitro fertilization (IVF), transgenic mouse model generation, and cryopreservation. The conventional method for inducing superovulation involves intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG) followed by human Chorionic Gonadotropin (hCG). While effective, this method relies on injectable gonadotropins. TOP5300, a novel, orally active, small-molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), presents a promising alternative. Preclinical studies have demonstrated that this compound can effectively induce folliculogenesis and superovulation in mice, yielding a comparable number of viable oocytes as traditional methods.[1][2]

This document provides detailed application notes and protocols for the use of this compound in superovulation protocols in mice, alongside a standard PMSG/hCG protocol for comparison.

This compound: Mechanism of Action

This compound is a full agonist of the FSH receptor (FSHR), a G-protein coupled receptor crucial for follicle development in the ovary.[3][4] Upon binding, it mimics the biological activity of the endogenous Follicle-Stimulating Hormone (FSH), initiating a signaling cascade that promotes the growth and maturation of multiple ovarian follicles.[3][4] Unlike the native FSH, this compound is a small molecule that can be administered orally, offering a significant advantage in terms of ease of use and reduced animal stress.[1][2]

Below is a diagram illustrating the signaling pathway of FSHR activation.

FSHR_Signaling_Pathway FSHR Signaling Pathway This compound This compound (Oral Agonist) FSHR FSH Receptor This compound->FSHR FSH FSH (Endogenous Ligand) FSH->FSHR G_protein G Protein Activation FSHR->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Gene_Expression Gene Expression for Follicle Growth PKA->Gene_Expression Folliculogenesis Folliculogenesis & Maturation Gene_Expression->Folliculogenesis

FSHR Signaling Pathway

Quantitative Data Summary

Preclinical studies have compared the efficacy of an oral this compound-based protocol with the standard injectable PMSG/hCG protocol in mice. The results indicate no significant differences in the number of oocytes retrieved, fertilization rates, or the developmental competence of the resulting embryos.[1][2]

ParameterThis compound + low dose rec-hFSHPMSG + hCGHigh dose rec-hFSH
Number of Oocytes Retrieved No significant differenceNo significant differenceNo significant difference
Fertilization Rate (%) No significant differenceNo significant differenceNo significant difference
Hatched Blastocyst Rate (%) No significant differenceNo significant differenceNo significant difference

Data summarized from preclinical studies.[1][2] "rec-hFSH" refers to recombinant human Follicle-Stimulating Hormone.

Experimental Protocols

Protocol 1: Superovulation using this compound (Oral Administration)

This protocol is based on preclinical findings demonstrating the efficacy of this compound.[1][2] Note that the precise optimal dosage of this compound and the accompanying low dose of recombinant human FSH (rec-hFSH) for various mouse strains are still under investigation and may require optimization.

Materials:

  • This compound

  • Recombinant human Follicle-Stimulating Hormone (rec-hFSH)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile Phosphate-Buffered Saline (PBS) or appropriate vehicle for oral gavage

  • Oral gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)

  • Syringes for injection and oral administration

Experimental Workflow:

TOP5300_Superovulation_Workflow cluster_day1 Day 1 cluster_day3 Day 3 (48h post-treatment) cluster_day4 Day 4 (12-16h post-hCG) oral_gavage Oral Gavage: This compound ip_injection_hcg IP Injection: hCG oral_gavage->ip_injection_hcg ip_injection_fsh IP Injection: Low-dose rec-hFSH ip_injection_fsh->ip_injection_hcg mating Mating ip_injection_hcg->mating oocyte_retrieval Oocyte Retrieval mating->oocyte_retrieval

This compound Superovulation Workflow

Procedure:

  • Animal Selection: Use immature female mice, typically 3-4 weeks of age. The optimal age and weight can be strain-dependent.

  • Day 1: Follicular Stimulation

    • Prepare the this compound solution in a suitable vehicle for oral administration. The effective dose from preclinical studies in rats was between 5 and 25 mg/kg.[3] A similar range should be considered for mice, requiring pilot studies for optimization.

    • Administer the this compound solution orally via gavage.

    • Concurrently, administer a low dose of rec-hFSH via intraperitoneal (IP) injection. The exact "low dose" will need to be determined empirically, but it is intended to supplement the action of this compound.

  • Day 3: Ovulation Induction

    • Approximately 48 hours after the administration of this compound and rec-hFSH, administer a dose of hCG (typically 5 IU) via IP injection to induce ovulation.

    • Immediately after the hCG injection, pair the female mice with fertile stud males for mating.

  • Day 4: Oocyte Retrieval

    • Approximately 12-16 hours after the hCG injection, euthanize the female mice and dissect the oviducts.

    • Rupture the ampullae of the oviducts to release the cumulus-oocyte complexes into a suitable collection medium.

    • Count and assess the oocytes for quality and subsequent applications.

Protocol 2: Standard Superovulation using PMSG and hCG (Intraperitoneal Injection)

This is a widely used and well-established protocol for inducing superovulation in mice.

Materials:

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles for IP injection

Experimental Workflow:

PMSG_hCG_Superovulation_Workflow cluster_day1 Day 1 cluster_day3 Day 3 (48h post-PMSG) cluster_day4 Day 4 (12-16h post-hCG) ip_injection_pmsg IP Injection: PMSG (5 IU) ip_injection_hcg IP Injection: hCG (5 IU) ip_injection_pmsg->ip_injection_hcg mating Mating ip_injection_hcg->mating oocyte_retrieval Oocyte Retrieval mating->oocyte_retrieval

PMSG/hCG Superovulation Workflow

Procedure:

  • Animal Selection: Use immature female mice, typically 3-4 weeks of age.

  • Day 1: Follicular Stimulation

    • Reconstitute PMSG in sterile PBS to a final concentration of 5 IU per 0.1 mL.

    • Administer 5 IU of PMSG via IP injection. The timing of the injection can be critical, with afternoon administrations often recommended.

  • Day 3: Ovulation Induction

    • Approximately 48 hours after the PMSG injection, reconstitute hCG in sterile PBS to a final concentration of 5 IU per 0.1 mL.

    • Administer 5 IU of hCG via IP injection.

    • Immediately following the hCG injection, pair the female mice with fertile stud males.

  • Day 4: Oocyte Retrieval

    • Approximately 12-16 hours after the hCG injection, perform oocyte retrieval as described in the this compound protocol.

Conclusion

This compound represents a significant advancement in the field of assisted reproductive technologies in research, offering a less invasive, oral alternative for inducing superovulation in mice. The available data strongly suggest that its efficacy is comparable to the gold-standard PMSG/hCG protocol. Further studies are warranted to establish optimized, strain-specific protocols for its use. The information and protocols provided herein serve as a comprehensive guide for researchers and scientists interested in exploring the application of this novel compound in their murine superovulation studies.

References

Troubleshooting & Optimization

troubleshooting TOP5300 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TOP5300, particularly concerning its solubility in culture media.

Troubleshooting Guide: this compound Insolubility

Researchers may encounter difficulties in dissolving this compound in aqueous culture media due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.

Initial Assessment: Visual Inspection

The first step is to visually inspect the prepared this compound solution.

ObservationPotential CauseRecommended Action
Clear Solution Complete dissolution.Proceed with the experiment.
Precipitate/Crystals Incomplete dissolution or precipitation upon dilution.Proceed to Step 1: Stock Solution Preparation .
Cloudy/Hazy Solution Formation of a fine precipitate or colloidal suspension.Proceed to Step 1: Stock Solution Preparation .
Oily Droplets Compound "oiling out" of solution.Re-evaluate solvent choice. Proceed to Step 2: Intermediate Dilution Strategies .

Step 1: Optimizing the Stock Solution

A well-prepared, high-concentration stock solution in an appropriate organic solvent is critical for successful use in cell culture.

FAQ: What is the recommended solvent for preparing a this compound stock solution?

For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Workflow for Stock Solution Preparation

G start Start: Prepare this compound Stock in DMSO check_solubility Is the stock solution clear? start->check_solubility sonicate Gently warm (37°C) and/or sonicate check_solubility->sonicate No proceed Stock solution ready for use check_solubility->proceed Yes check_again Is it clear now? sonicate->check_again check_again->proceed Yes troubleshoot Consider alternative organic solvents (e.g., Ethanol, DMF) check_again->troubleshoot No

Figure 1. Workflow for troubleshooting this compound stock solution preparation.

Step 2: Addressing Precipitation in Culture Media

Precipitation often occurs when the organic stock solution is diluted into the aqueous culture medium. The following strategies can help mitigate this issue.

FAQ: My this compound precipitates when I add it to my cell culture medium. What should I do?

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several strategies to overcome this, which can be used individually or in combination.

Strategy 1: Modifying the Dilution Method

The way the stock solution is introduced into the media can impact its solubility.

Experimental Protocol: Optimized Dilution Technique

  • Pre-warm Media: Warm the required volume of culture medium to 37°C.

  • Vortexing: While gently vortexing the culture medium, add the this compound stock solution drop-wise.

  • Immediate Mixing: Continue to mix the solution for a few minutes after adding the stock to ensure thorough dispersion.

Strategy 2: The Use of a Surfactant

Low concentrations of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds.[1]

Recommended Surfactants and Working Concentrations

SurfactantRecommended Starting ConcentrationMaximum Concentration
Tween® 20/80 0.01% (v/v)0.1% (v/v)
Pluronic® F-68 0.02% (v/v)0.2% (v/v)

Experimental Protocol: Using a Surfactant

  • Prepare a stock solution of the chosen surfactant in sterile water or PBS.

  • Add the surfactant stock to your culture medium to achieve the desired final concentration.

  • Add the this compound stock solution to the surfactant-containing medium using the optimized dilution technique described above. Note: Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcomes.

Strategy 3: The Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2]

Recommended Cyclodextrins and Working Concentrations

CyclodextrinRecommended Starting Molar Ratio (Drug:CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1:10
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) 1:10

Experimental Protocol: Using Cyclodextrins

  • Prepare a stock solution of the chosen cyclodextrin in your culture medium.

  • In a separate tube, pre-mix the this compound stock solution with the cyclodextrin solution.

  • Allow this mixture to incubate for 15-30 minutes at room temperature to allow for complex formation.

  • Add the this compound-cyclodextrin complex to the bulk of your culture medium. Note: A vehicle control with the cyclodextrin alone is essential.

Strategy 4: Adjusting the pH of the Medium

The solubility of some compounds can be influenced by pH.[3] However, this should be approached with caution as significant changes in pH can impact cell health and the stability of other media components. It is crucial to maintain the final pH of the culture medium within the optimal physiological range for your cells (typically pH 7.2-7.4).

This compound Mechanism of Action

This compound is a small molecule agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor.[4] Its mechanism of action involves binding to the FSHR and initiating downstream signaling cascades that are crucial for reproductive functions.

G This compound This compound FSHR FSH Receptor (G-protein coupled) This compound->FSHR G_protein G-protein Activation FSHR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression (e.g., StAR, Aromatase) CREB->Gene_Expression

Figure 2. Simplified signaling pathway of this compound via the FSH receptor.

General FAQs

Q: Can I prepare a stock solution of this compound in water or PBS?

A: Due to its likely poor aqueous solubility, preparing a stock solution directly in water or PBS is not recommended as it will likely result in incomplete dissolution. An organic solvent like DMSO is preferable.

Q: How can I be sure that the solvent (e.g., DMSO) is not affecting my cells?

A: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. For most cell lines, DMSO concentrations should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity.

Q: What if none of these troubleshooting steps work?

A: If you continue to experience solubility issues, more advanced formulation strategies such as creating solid dispersions or nanosuspensions might be necessary.[5] These techniques typically require specialized equipment and expertise. Additionally, consider if reducing the final concentration of this compound in your experiment is feasible.

References

Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that TOP5300 is a full agonist of the Follicle-Stimulating Hormone Receptor (FSHR) and not an inhibitor. To fulfill the request for a technical support center focused on troubleshooting potential off-target effects of a small molecule inhibitor, the following content is based on a hypothetical inhibitor, hereafter referred to as "Inhibitor X." The principles and protocols outlined are broadly applicable to a wide range of small molecule inhibitors used in cellular research.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of potential off-target effects in my cellular assays?

A1: Several signs may suggest that the observed cellular phenotype is due to off-target effects of your inhibitor. These include:

  • Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is different from or absent when the target is knocked down or knocked out using techniques like RNAi or CRISPR/Cas9.[1][2]

  • Inconsistent Results with Structurally Different Inhibitors: Using an inhibitor with a different chemical scaffold that targets the same protein results in a different or no observable phenotype.[1]

  • Unusual Dose-Response Curve: The dose-response curve for your inhibitor may be biphasic or have a very shallow slope, suggesting multiple targets with different affinities are being affected.

  • Unexpected Cytotoxicity: Significant cell death is observed at concentrations close to the IC50 for the intended target, which is not a known consequence of inhibiting the primary target.

Q2: My small molecule inhibitor is showing poor solubility in my cell culture medium. How can I address this?

A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some strategies to improve it:

  • Optimize Solvent Concentration: While DMSO is a common solvent for creating stock solutions, its final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[3]

  • Use of Excipients: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[3]

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Q3: I'm observing inconsistent results between different experimental batches. What could be the cause?

A3: Inconsistency in results can arise from several factors:

  • Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[3][4]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound. Standardizing cell culture protocols and regular mycoplasma testing are crucial.[3]

  • Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.

Troubleshooting Guides

Issue: Unexpected Cytotoxicity Observed at Active Concentrations

Q: My inhibitor is showing high cytotoxicity at concentrations where I expect to see on-target effects. How can I determine if this is an off-target effect?

A: Unexpected cytotoxicity is a strong indicator of potential off-target effects. Here’s a troubleshooting workflow:

  • Confirm with a Structurally Unrelated Inhibitor: Test another inhibitor for the same target but with a different chemical structure. If this second inhibitor does not show the same cytotoxicity at equivalent on-target activity concentrations, the cytotoxicity of your initial inhibitor is likely due to off-target effects.

  • Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which the inhibitor induces cell death (Toxic Concentration 50, TC50). Compare this to the IC50 for your target. A small window between the IC50 and TC50 suggests off-target toxicity.

  • Rescue Experiment with Target Overexpression: If possible, overexpress the intended target in your cells. If the cytotoxicity is due to an off-target effect, overexpressing the primary target should not rescue the cells from death.

Issue: Loss of Inhibitor Activity Over Time

Q: My inhibitor seems to lose its effectiveness in longer-term cellular assays. What could be the reason?

A: Loss of activity can be due to compound instability or metabolic degradation.

  • Assess Compound Stability: The stability of your inhibitor in the cell culture medium at 37°C can be assessed over time. This can be done by incubating the inhibitor in the medium for various durations, and then testing its activity in a biochemical assay.

  • Consider Compound Metabolism: Cells can metabolize small molecules, leading to their inactivation. You can investigate this by analyzing the cell culture supernatant over time using techniques like LC-MS to detect the presence of the parent compound and any potential metabolites.

  • Replenish the Inhibitor: For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.

Quantitative Data Summary

The following table provides a hypothetical example of the inhibitory activity of "Inhibitor X" against its intended target and a panel of common off-targets.

TargetIC50 (nM)Assay TypeNotes
Target Kinase A (On-Target) 15 Biochemical (Kinase Glo)High potency against the intended target.
Kinase B850Biochemical (Kinase Glo)~57-fold less potent than against the on-target.
Kinase C>10,000Biochemical (Kinase Glo)No significant inhibition observed.
GPCR Y5,200Radioligand BindingWeak interaction with a G protein-coupled receptor.
Ion Channel Z>10,000ElectrophysiologyNo significant effect on ion channel activity.
Cell Viability (HeLa) 2,500 Cell-Based (MTT)Cytotoxicity observed at concentrations ~167-fold higher than the on-target IC50.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which an inhibitor exhibits cytotoxic effects.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the TC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.

  • Heating: After the incubation period, heat the cell suspensions or lysates to a range of temperatures. The binding of the inhibitor to its target protein will stabilize the protein, increasing its melting temperature.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway Fig 1. Hypothetical Signaling Pathway for Inhibitor X cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase A Target Kinase A Receptor Tyrosine Kinase->Target Kinase A Downstream Substrate Downstream Substrate Target Kinase A->Downstream Substrate Phosphorylation Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Inhibitor X Inhibitor X Inhibitor X->Target Kinase A Inhibition Experimental_Workflow Start Start Biochemical Assay (IC50) Biochemical Assay (IC50) Start->Biochemical Assay (IC50) Cell-Based Assay (Phenotype) Cell-Based Assay (Phenotype) Biochemical Assay (IC50)->Cell-Based Assay (Phenotype) Unexpected Cytotoxicity? Unexpected Cytotoxicity? Cell-Based Assay (Phenotype)->Unexpected Cytotoxicity? Cell Viability Assay (TC50) Cell Viability Assay (TC50) Unexpected Cytotoxicity?->Cell Viability Assay (TC50) Yes CETSA (Target Engagement) CETSA (Target Engagement) Unexpected Cytotoxicity?->CETSA (Target Engagement) No Cell Viability Assay (TC50)->CETSA (Target Engagement) Orthogonal Validation Orthogonal Validation CETSA (Target Engagement)->Orthogonal Validation Off-Target Effect Likely Off-Target Effect Likely Orthogonal Validation->Off-Target Effect Likely On-Target Effect Confirmed On-Target Effect Confirmed Orthogonal Validation->On-Target Effect Confirmed Troubleshooting_Flow Issue Inconsistent Results Check: Compound Compound Stability - Aliquot stock - Prepare fresh dilutions - Protect from light Issue->Compound Cells Cell Culture - Standardize passage number - Monitor confluency - Mycoplasma testing Issue->Cells Reagents Reagents - Check expiration dates - Proper storage Issue->Reagents

References

refining TOP5300 treatment protocols for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TOP5300 Treatment Protocols

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to .

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2] Unlike the endogenous ligand FSH, which binds to the extracellular domain, this compound binds to an allosteric site within the transmembrane domain of the receptor. This binding induces a conformational change that activates the receptor, initiating downstream signaling cascades.[1]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the research question.

  • Recombinant Cell Lines: For studying specific FSHR signaling pathways in a controlled environment, HEK-293 or CHO-K1 cells stably transfected with human FSHR are commonly used.[3][4][5][6][7] These cell lines provide a robust and reproducible system for high-throughput screening and mechanistic studies.

  • Endogenously Expressing Cell Lines:

    • Primary Human Granulosa-Lutein Cells (hGLCs): These are the most physiologically relevant cells for studying the effects of this compound on steroidogenesis.[1][2] However, their availability and variability between donors can be a limitation.

    • Ishikawa Cells: This human endometrial adenocarcinoma cell line endogenously expresses FSHR and can be used to study FSHR signaling, although at lower expression levels than granulosa cells.

Q3: What are the known effects of this compound in vitro?

A3: In primary human granulosa-lutein cells, this compound has been shown to stimulate estradiol production, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1][2] It also increases the expression of key steroidogenic genes such as StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase).[1][2] In recombinant cell lines, this compound stimulates the production of cyclic AMP (cAMP), a key second messenger in the canonical FSHR signaling pathway.[7]

Q4: What is the primary signaling pathway activated by this compound?

A4: this compound, as an FSHR agonist, primarily activates the Gαs-protein coupled pathway. This leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.

Quantitative Data: Potency of this compound

The following table summarizes the reported potency (EC50) values for this compound in different cell systems. Note that classic IC50 values, which typically measure inhibition of cell viability, are not the primary metric for an agonist like this compound. Instead, EC50, the concentration that provokes a response halfway between the baseline and maximum response, is used to measure its potency.

Cell TypeAssay ReadoutPotency (EC50)Reference
Rat Granulosa CellsEstradiol Production868 nM[1]
Human Granulosa-Lutein CellsEstradiol Production474 nM[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Human Granulosa-Lutein Cells with this compound to Measure Steroidogenesis

This protocol is adapted from studies investigating the effect of this compound on estradiol production.[1][2]

1. Cell Culture and Plating:

  • Isolate human granulosa-lutein cells from follicular fluid following standard procedures.
  • Culture the cells in a suitable medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics) for one week to allow them to recover and regain responsiveness to gonadotropins.
  • Plate the cells in 24-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

3. Cell Treatment:

  • Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
  • Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Measurement of Estradiol Production:

  • After the incubation period, collect the cell culture supernatant from each well.
  • Measure the concentration of estradiol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Plot the estradiol concentration against the log of the this compound concentration.
  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound.

Mandatory Visualizations

FSHR_Signaling_Pathway FSHR Signaling Pathway cluster_membrane Cell Membrane FSHR FSHR G_protein Gαs FSHR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates This compound This compound This compound->FSHR PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Steroidogenic Gene Expression CREB->Gene_Expression induces

Caption: this compound activates the canonical FSHR signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Treatment Start Start Cell_Culture Culture & Plate FSHR-expressing cells Start->Cell_Culture Prepare_Compound Prepare this compound serial dilutions Cell_Culture->Prepare_Compound Treat_Cells Treat cells with This compound and controls Prepare_Compound->Treat_Cells Incubate Incubate for defined period (e.g., 48h) Treat_Cells->Incubate Collect_Samples Collect supernatant or cell lysate Incubate->Collect_Samples Assay Perform assay (e.g., ELISA for estradiol) Collect_Samples->Assay Analyze_Data Analyze data and determine EC50 Assay->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Guide Troubleshooting Guide for this compound Experiments Start Problem Encountered No_Response No or low response to this compound Start->No_Response High_Variability High variability between replicates Start->High_Variability Cell_Death Unexpected cell death Start->Cell_Death Check_Cells Check cell line: - FSHR expression? - Passage number? No_Response->Check_Cells Possible Cause Check_Compound Check this compound: - Correct dilution? - Degraded? No_Response->Check_Compound Possible Cause Check_Assay Check assay: - Reagents expired? - Incubation time? No_Response->Check_Assay Possible Cause Plating_Inconsistency Inconsistent cell plating High_Variability->Plating_Inconsistency Possible Cause Pipetting_Error Pipetting errors High_Variability->Pipetting_Error Possible Cause Edge_Effects Plate edge effects High_Variability->Edge_Effects Possible Cause Solvent_Toxicity Solvent (DMSO) toxicity? Cell_Death->Solvent_Toxicity Possible Cause Compound_Toxicity This compound off-target toxicity? Cell_Death->Compound_Toxicity Possible Cause

Caption: A decision tree for troubleshooting common experimental issues.

Troubleshooting Guide

Issue 1: No or low response to this compound treatment.

  • Possible Cause: Low or absent FSHR expression in the cell line.

    • Solution: Verify FSHR expression using qPCR or Western blot. For recombinant cell lines, ensure the selection pressure has been maintained to prevent loss of the receptor.

  • Possible Cause: The compound has degraded or was improperly diluted.

    • Solution: Prepare fresh dilutions of this compound from a new stock solution. Ensure proper storage of the stock solution as per the manufacturer's instructions.

  • Possible Cause: Insufficient incubation time.

    • Solution: For signaling pathway studies (e.g., cAMP measurement), short incubation times (minutes to hours) are appropriate. For functional outputs like steroidogenesis, longer incubation times (24-72 hours) may be necessary. Perform a time-course experiment to determine the optimal duration.

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell counting and dispensing.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.

Issue 3: Unexpected cell death or toxicity.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Possible Cause: Off-target effects of this compound at high concentrations.

    • Solution: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration range where this compound does not cause significant cytotoxicity. Use concentrations at or below the EC50 for your functional assay.

References

minimizing cytotoxicity of TOP5300 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of TOP5300 at high concentrations during their experiments.

General Principles of Cytotoxicity

Drug-induced cytotoxicity at high concentrations can arise from various mechanisms, including on-target and off-target effects. For a receptor agonist like this compound, which targets the Follicle-Stimulating Hormone Receptor (FSHR), high concentrations might lead to overstimulation of downstream signaling pathways, potentially causing cellular stress and apoptosis. Off-target effects, where the compound interacts with other cellular components, can also contribute to toxicity. The strategies outlined below are based on general principles of pharmacology and cell biology and may require optimization for your specific cell system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cell death in our cultures when using this compound at concentrations above our effective dose. What could be the cause?

A1: High concentrations of this compound may lead to cytotoxicity through several mechanisms:

  • On-target overstimulation: Excessive activation of the FSH receptor can lead to downstream signaling imbalances, cellular stress, and apoptosis.

  • Off-target effects: At high concentrations, this compound might bind to other receptors or cellular proteins, leading to unintended and toxic effects.

  • Solvent toxicity: If a solvent like DMSO is used to dissolve this compound, high concentrations of the final solution might contain toxic levels of the solvent.

Q2: How can we confirm that the observed cytotoxicity is specific to this compound and not an artifact?

A2: To validate that this compound is the causative agent of the observed cytotoxicity, consider the following controls:

  • Vehicle control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent toxicity.

  • Inactive enantiomer/isomer control: If available, use an inactive form of the molecule to see if the effect is related to the specific stereochemistry of this compound.

  • FSHR knockdown/knockout cells: If the cytotoxicity is on-target, cells lacking the FSH receptor should be less sensitive to this compound.

Q3: What strategies can we employ to reduce the cytotoxicity of this compound while maintaining its efficacy?

A3: Several approaches can be taken to mitigate cytotoxicity:

  • Dose optimization: Determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal toxicity. A detailed dose-response curve is essential.

  • Time-course experiments: Reducing the incubation time with high concentrations of this compound may minimize toxicity while still allowing for the desired biological activity.

  • Co-treatment with cytoprotective agents: The use of antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may reduce cell death.

  • Pulsed dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) might allow cells to recover and reduce cumulative toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity at effective doseOn-target toxicity1. Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time.2. Consider pulsed dosing to allow for cellular recovery.
Off-target toxicity1. Test for cytotoxicity in FSHR-negative cell lines to assess off-target effects.2. If off-target effects are confirmed, explore structurally related analogs of this compound that may have a better toxicity profile.
Solvent toxicity1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).2. Include a vehicle-only control in all experiments.
Inconsistent cytotoxicity resultsExperimental variability1. Standardize cell seeding density and passage number.2. Ensure consistent this compound preparation and storage.3. Calibrate and maintain all laboratory equipment.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used. Remove the old medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluating the Effect of a Cytoprotective Agent

This protocol is designed to assess the ability of a cytoprotective agent, such as N-acetylcysteine (NAC), to mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate cells with different concentrations of NAC for 1-2 hours before adding this compound.

  • Co-treatment: Treat cells with a fixed, high concentration of this compound in the presence of varying concentrations of NAC. Include controls for this compound alone and NAC alone.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.

  • Data Interpretation: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the cytoprotective agent can rescue the cells from this compound-induced death.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound Cytotoxicity
This compound Conc. (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Vehicle)100100
19895
109285
507560
1005540
2003015
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity at 48h
This compound (100 µM)NAC (mM)Cell Viability (%)
--100
+-40
+155
+572
+1085

Visualizations

TOP5300_Signaling_Pathway This compound This compound FSHR FSH Receptor This compound->FSHR High Concentration AC Adenylate Cyclase FSHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB ROS Reactive Oxygen Species PKA->ROS Gene_Expression Target Gene Expression CREB->Gene_Expression Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling cascade of this compound-induced cytotoxicity.

Cytotoxicity_Workflow start Start: Observe Cytotoxicity dose_response Perform Dose-Response and Time-Course Assay start->dose_response check_solvent Check for Solvent Toxicity (Vehicle Control) start->check_solvent assess_off_target Assess Off-Target Effects (FSHR-negative cells) dose_response->assess_off_target mitigation Test Mitigation Strategies (e.g., NAC, pulsed dosing) check_solvent->mitigation assess_off_target->mitigation optimize Optimize Experimental Conditions mitigation->optimize

Caption: Experimental workflow for investigating and mitigating cytotoxicity.

Troubleshooting_Tree q1 Is cytotoxicity observed at high this compound conc.? q2 Is vehicle control also toxic? q1->q2 Yes a1 Solvent Toxicity Issue: Lower solvent concentration. q2->a1 Yes q3 Is cytotoxicity observed in FSHR-negative cells? q2->q3 No a2 Off-Target Effect: Consider alternative compounds. q3->a2 Yes a3 On-Target Toxicity: Optimize dose and time. Test cytoprotective agents. q3->a3 No

Caption: Decision tree for troubleshooting this compound cytotoxicity.

Validation & Comparative

Comparative Analysis of TOP5300 and Other FSHR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparative analysis of the novel oral FSHR agonist, TOP5300, against other follicle-stimulating hormone receptor (FSHR) agonists, primarily recombinant human FSH (rh-FSH) and the small molecule agonist TOP5668. This document synthesizes available preclinical data to highlight differences in potency, efficacy, selectivity, and cellular responses, supported by experimental methodologies and signaling pathway diagrams.

Abstract

Follicle-stimulating hormone (FSH) is a key regulator of reproductive function, and its receptor (FSHR) is a primary target for infertility treatments. While injectable recombinant FSH (rh-FSH) has been the standard of care, the development of orally active small molecule agonists like this compound represents a significant potential advancement. This guide presents a comparative analysis of this compound with other FSHR agonists, focusing on preclinical data from in vitro and in vivo studies. The findings indicate that this compound exhibits a distinct pharmacological profile, including mixed FSHR/LHR agonism and enhanced efficacy in specific patient populations, such as those with Polycystic Ovary Syndrome (PCOS).

Comparative Performance of FSHR Agonists

The following tables summarize the quantitative data from various preclinical studies, comparing the performance of this compound with rh-FSH and TOP5668.

Table 1: In Vitro Activity of FSHR Agonists in Human Granulosa-Lutein Cells (GLCs)
ParameterThis compoundrh-FSHTOP5668Patient PopulationReference
Estradiol Production Consistently stimulatedEffective in NOR, ineffective in ARA & PCOS-NOR, ARA, PCOS[1][2]
3-10 fold greater than rh-FSH in PCOS & ARA--PCOS, ARA[1]
7-fold greater maximal response than rh-FSH--Pooled[3][4][5]
Progesterone Production 2-3 fold stimulation2-3 fold stimulation-All[1]
StAR Gene Expression 6-fold increase vs. vehicle3-fold increase vs. vehicle-All[1]
Greater expression than rh-FSHUnable to stimulate in PCOS-All (esp. PCOS)[1][6]
CYP19A1 (Aromatase) Gene Expression 4-fold increase vs. vehicle2-fold increase vs. vehicle-All[1]
Greater expression than rh-FSHUnable to stimulate in PCOS-All (esp. PCOS)[1][6]

NOR: Normal Ovarian Reserve; ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome.

Table 2: In Vitro Potency and Selectivity in CHO Cells
ParameterThis compoundTOP5668rh-FSHReference
FSHR Agonist Activity (cAMP assay) Allosteric AgonistAllosteric AgonistAgonist[3][4][5]
EC50 for Estradiol Production (human GLCs) 474 nM15 nM~100-fold lower than this compound in NOR[1][5]
LH/CG Receptor (LHR) Activity Mixed FSHR/LHR AgonistSolely FSHR Agonist-[3][4][5]
TSH Receptor (TSHR) Activity No appreciable activityNo appreciable activity-[3][4][5]
Table 3: In Vivo Activity
ParameterThis compoundrh-FSHTOP5668Animal ModelReference
Follicular Development EfficaciousEfficaciousEfficaciousImmature Rat[3][4][5]
Superovulation EfficaciousEfficaciousEfficaciousRat, Mice[3][4]
Oocyte Number, Fertilization Rate, Hatched Blastocyst Rate Similar to rh-FSH--Mice[3][4][5]

FSHR Signaling Pathways

Activation of the FSHR by an agonist initiates a cascade of intracellular signaling events. While the canonical pathway involves Gαs-mediated cAMP production, other pathways are also activated and contribute to the diverse physiological responses.

Canonical Gs/cAMP Pathway

The primary signaling pathway for FSHR involves the activation of the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[7][8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of genes crucial for follicular development and steroidogenesis.[8][9]

FSHR_Gs_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FSHR FSHR G_protein G Protein (Gs, Gq, Gi) FSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., StAR, Aromatase) CREB->Gene_Transcription Promotes Agonist FSHR Agonist (this compound, rh-FSH) Agonist->FSHR Binds

Caption: Canonical FSHR-mediated Gs/cAMP signaling pathway.

Alternative Signaling Pathways

Beyond the Gs/cAMP pathway, FSHR activation can also trigger other signaling cascades that play a role in mediating the full spectrum of FSH effects. These include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway : This pathway is involved in cell proliferation and survival.[9][10]

  • Extracellular signal-regulated kinase (ERK)1/2 Pathway : This pathway is also linked to cell proliferation and differentiation.[8][10]

  • β-arrestin-mediated Signaling : β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[7]

FSHR_Alternative_Pathways cluster_pi3k PI3K/Akt Pathway cluster_erk ERK Pathway cluster_arrestin β-arrestin Pathway FSHR Activated FSHR PI3K PI3K FSHR->PI3K Src Src FSHR->Src GRK GRK FSHR->GRK Phosphorylates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival EGFR EGFR Src->EGFR Transactivates ERK ERK1/2 EGFR->ERK Cell_Prolif_Diff Cell Proliferation & Differentiation ERK->Cell_Prolif_Diff b_arrestin β-arrestin GRK->b_arrestin Recruits Internalization Receptor Internalization & Desensitization b_arrestin->Internalization

Caption: Alternative signaling pathways activated by the FSH receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of FSHR agonists.

In Vitro cAMP Accumulation Assay

This assay is used to determine the ability of a compound to activate the Gs-coupled signaling pathway of the FSHR.

  • Cell Line : Chinese Hamster Ovary (CHO) cells stably transfected with the human FSHR (CHO-FSHR cells) are commonly used.[3][11]

  • Assay Principle : FSHR activation leads to an increase in intracellular cAMP. This is often measured using a competitive immunoassay or a reporter gene assay where a luciferase gene is under the control of a cAMP response element (CRE).[12][13][14][15]

  • Procedure :

    • CHO-FSHR cells are plated in 96-well plates.

    • Cells are treated with increasing concentrations of the test compound (e.g., this compound, rh-FSH).

    • For allosteric agonists, a low concentration of rh-FSH (e.g., EC20) may be added to sensitize the receptor.[3][5]

    • After incubation (e.g., 4 hours), cells are lysed.

    • For reporter gene assays, luciferase substrate is added, and luminescence is measured.[12][13]

    • For direct cAMP measurement, a detection kit is used according to the manufacturer's instructions.

  • Data Analysis : Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed CHO-FSHR cells in 96-well plate Add_Compounds Add serial dilutions of FSHR agonists Seed_Cells->Add_Compounds Incubate Incubate (e.g., 4h, 37°C) Add_Compounds->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Plot_Curve Plot dose-response curve Measure_Luminescence->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

A Head-to-Head Comparison of TOP5300 and Follitropin Delta in Ovarian Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of controlled ovarian stimulation is evolving, with novel compounds being investigated to enhance efficacy, safety, and patient convenience. This guide provides a detailed head-to-head comparison of TOP5300, an investigational orally active small molecule, and follitropin delta, a clinically established recombinant human follicle-stimulating hormone (rFSH). This comparison is based on available preclinical data for this compound and extensive clinical data for follitropin delta.

Executive Summary

This document delves into the fundamental differences between this compound and follitropin delta, covering their mechanism of action, available efficacy data, and potential clinical implications. Follitropin delta is a well-characterized rFSH administered via injection, with a dosing regimen individualized based on a woman's anti-Müllerian hormone (AMH) level and body weight. In contrast, this compound is a preclinical, orally available allosteric agonist of the FSH receptor (FSHR), which may offer a more convenient treatment modality. Preclinical evidence suggests this compound could be particularly effective in specific patient populations, such as those with Polycystic Ovary Syndrome (PCOS).

Mechanism of Action

The primary distinction between this compound and follitropin delta lies in their interaction with the FSH receptor.

Follitropin Delta: As a recombinant form of the endogenous FSH, follitropin delta is an orthosteric agonist. It binds to the primary, evolutionarily conserved binding site of the FSHR on the surface of granulosa cells in the ovary. This binding event activates the receptor, initiating a downstream signaling cascade, primarily through the Gs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for follicular development, granulosa cell proliferation, and the synthesis of estradiol.[1][2]

This compound: In contrast, this compound is an allosteric agonist.[1][2] It binds to a site on the FSHR that is distinct from the orthosteric binding site for FSH.[2] This allosteric binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling, similar to that triggered by FSH.[2] Notably, this compound has also been found to exhibit some activity at the luteinizing hormone/choriogonadotropin receptor (LHCGR).[3][4]

Signaling Pathway Diagram

FSHR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Follitropin_delta Follitropin Delta (Orthosteric Agonist) FSHR FSH Receptor Follitropin_delta->FSHR Binds to orthosteric site This compound This compound (Allosteric Agonist) This compound->FSHR Binds to allosteric site G_protein G Protein (Gs) FSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Aromatase, StAR) CREB->Gene_Expression Regulates Steroidogenesis Estradiol Production Gene_Expression->Steroidogenesis Leads to

Figure 1: Simplified signaling pathway of FSHR activation by follitropin delta and this compound.

Data Presentation: A Comparative Overview

Due to the differing stages of development, a direct comparison of clinical trial data is not feasible. The following tables summarize the available information for each compound.

Table 1: General Characteristics
FeatureThis compoundFollitropin Delta
Compound Type Small moleculeRecombinant glycoprotein (human cell line-derived)
Administration OralSubcutaneous injection
Mechanism Allosteric FSHR agonistOrthosteric FSHR agonist
Development Stage PreclinicalMarketed drug
Table 2: Preclinical Efficacy of this compound (In Vitro)
ParameterFindingPatient Population ContextReference
Estradiol Production Consistently stimulated estradiol production. More effective than rh-FSH in granulosa-lutein cells from ARA and PCOS patients.Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), Polycystic Ovary Syndrome (PCOS)[2][5]
Steroidogenic Gene Expression Stimulated greater expression of StAR and CYP19A1 (aromatase) compared to rh-FSH, particularly in cells from PCOS patients.NOR, ARA, PCOS[2][5]
FSHR Localization Did not affect FSHR localization to the plasma membrane.NOR, ARA, PCOS[2][5]
Table 3: Clinical Efficacy and Safety of Follitropin Delta (Human Trials)
EndpointKey FindingsReference
Ongoing Pregnancy Rate Non-inferior to conventional follitropin alfa.
Live Birth Rate Non-inferior to conventional follitropin alfa.
Oocyte Yield Individualized dosing leads to a higher proportion of patients achieving an optimal oocyte yield (8-14 oocytes).
Ovarian Hyperstimulation Syndrome (OHSS) Reduced need for OHSS preventive measures compared to conventional follitropin alfa.
Immunogenicity Low incidence of anti-FSH antibody formation.

Experimental Protocols

In Vitro Evaluation of this compound

Objective: To assess the cellular response to this compound in human granulosa-lutein cells (GLCs) from different patient populations.

Methodology:

  • Patient Recruitment: Infertility patients undergoing in vitro fertilization (IVF) were recruited under an Institutional Review Board-approved protocol. Patients were categorized as having a normal ovarian reserve (NOR), advanced reproductive age (ARA), or polycystic ovary syndrome (PCOS).

  • Cell Culture: Primary GLCs were isolated from follicular fluid collected during oocyte retrieval. Cells were cultured for one week to allow them to regain responsiveness to gonadotropins.

  • Treatment: Cultured GLCs were treated with either recombinant human FSH (rh-FSH), this compound, or a vehicle control.

  • Outcome Measures:

    • Estradiol Production: Measured in the cell culture media using an enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression: Expression of steroidogenic pathway genes, such as StAR and aromatase (CYP19A1), was quantified using quantitative polymerase chain reaction (qPCR).

    • FSHR Localization: The localization of the FSH receptor on the plasma membrane was assessed using immunofluorescence.[2][5][6]

Experimental Workflow Diagram

TOP5300_In_Vitro_Workflow Patient_Recruitment Patient Recruitment (NOR, ARA, PCOS) GLC_Isolation Granulosa-Lutein Cell Isolation and Culture Patient_Recruitment->GLC_Isolation Treatment Treatment with This compound, rh-FSH, or Vehicle GLC_Isolation->Treatment ELISA Estradiol Measurement (ELISA) Treatment->ELISA qPCR Gene Expression Analysis (qPCR) Treatment->qPCR Immunofluorescence FSHR Localization (Immunofluorescence) Treatment->Immunofluorescence Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis qPCR->Data_Analysis Immunofluorescence->Data_Analysis

Figure 2: Workflow for the in vitro evaluation of this compound.

Discussion and Future Perspectives

The comparison between this compound and follitropin delta highlights a potential paradigm shift in ovarian stimulation, moving from injectable biologics to oral small molecules.

This compound: The preclinical data for this compound is promising, particularly its enhanced efficacy in granulosa cells from patients with PCOS, a population that can be challenging to treat with conventional gonadotropins.[2][5][7] The oral route of administration would offer a significant improvement in patient convenience and could potentially reduce treatment burden. However, it is crucial to emphasize that this compound is still in the early stages of development. Further preclinical studies are needed to fully characterize its safety and efficacy profile before it can be considered for clinical trials in humans.

Follitropin Delta: Follitropin delta represents a refinement in recombinant FSH therapy. Its key innovation is the individualized dosing regimen based on AMH and body weight, which aims to optimize the ovarian response and minimize the risks of extreme responses and OHSS.[4] Extensive clinical trials have established its efficacy and safety profile, making it a valuable option in current fertility treatments.

Conclusion

This compound and follitropin delta represent two distinct approaches to FSH receptor activation for controlled ovarian stimulation. While follitropin delta offers an established and refined injectable recombinant hormone therapy, this compound presents the potential for a novel, orally active treatment that may have advantages in specific patient populations. The progression of this compound through further preclinical and potential clinical development will be critical in determining its ultimate role in reproductive medicine. For now, this comparison serves to highlight the current state of innovation in the field and the differing levels of evidence supporting these two compounds.

References

TOP5300: A Comparative Analysis of Gonadotropin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TOP5300's performance with a focus on its cross-reactivity with other gonadotropin receptors. Experimental data is presented to support the analysis, offering valuable insights for researchers and professionals in reproductive biology and drug development.

This compound is an orally active, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR)[1]. While primarily targeting the FSHR, preclinical studies have revealed a degree of cross-reactivity with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR). Understanding the specificity of this compound is crucial for its potential therapeutic applications in reproductive health.

Comparative Analysis of Receptor Activation

Experimental data indicates that this compound exhibits mixed agonistic activity, primarily targeting the FSHR with a lesser effect on the LH/CGR. In contrast, a related compound, TOP5668, demonstrates higher selectivity for the FSHR[1].

A study evaluating these compounds in vitro using Chinese hamster ovary cells transfected with individual glycoprotein receptors measured cyclic AMP (cAMP) production as an indicator of receptor activation. The results showed that while TOP5668's activity was confined to the FSHR, this compound demonstrated agonistic activity on both the FSHR and the LH/CGR[1]. This was further substantiated by the finding that only this compound stimulated testosterone production in primary rat Leydig cells, which predominantly express the LH/CGR[1].

The following table summarizes the quantitative data on the potency of this compound at the rat FSH and LH/CG receptors.

CompoundReceptorCell TypeEC50 (nM)
This compoundFSHRRat Granulosa Cells868
This compoundLH/CGRRat Leydig Cells6,516

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

To assess the cross-reactivity of compounds like this compound, a series of in vitro assays are typically employed. These assays are designed to measure the binding affinity and functional activation of the compound at the target receptors.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor[2]. It involves incubating cell membranes expressing the receptor of interest (e.g., FSHR or LH/CGR) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compound (e.g., this compound) is added at increasing concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound required to inhibit 50% of the radiolabeled ligand binding (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Cell-Based Functional Assays

These assays measure the biological response triggered by the binding of a ligand to its receptor. For G-protein coupled receptors like the FSHR and LH/CGR, a common downstream signaling event is the production of cyclic AMP (cAMP).

  • Cell Lines: Chinese Hamster Ovary (CHO) cells are frequently used as they do not endogenously express gonadotropin receptors. These cells are stably transfected to express high levels of either the human FSHR or the human LH/CGR.

  • Assay Principle: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound). Following incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a variety of commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value can be determined.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the methodologies and biological context, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Functional Assay P1 Transfect CHO cells with hFSHR or hLH/CGR plasmid P2 Select and expand stable cell lines expressing receptor P1->P2 B1 Prepare cell membranes from transfected cells B2 Incubate membranes with radioligand and this compound B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Plate transfected cells F2 Incubate cells with varying concentrations of this compound F1->F2 F3 Lyse cells and measure intracellular cAMP levels F2->F3 F4 Generate dose-response curve and determine EC50 F3->F4

Experimental workflow for assessing this compound cross-reactivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FSHR FSHR Gs Gs Protein FSHR->Gs LHCGR LH/CGR LHCGR->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., Steroidogenesis) CREB->Gene activates FSH FSH / this compound FSH->FSHR LH LH / hCG / this compound LH->LHCGR

Canonical gonadotropin receptor signaling pathway.

References

Independent Validation of TOP5300 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the published research on TOP5300, a novel orally active small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of infertility and polycystic ovary syndrome (PCOS). The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of this compound's performance relative to other alternatives.

Data Presentation

The following tables summarize the quantitative data from published studies, comparing the efficacy of this compound with recombinant human FSH (rh-FSH) and providing a comparative overview of other relevant fertility treatments like letrozole and clomiphene citrate.

Table 1: In Vitro Efficacy of this compound vs. Recombinant hFSH in Human Granulosa-Lutein Cells

ParameterThis compound (400 nM)rh-FSH (100 nM)Patient PopulationKey Findings
StAR Gene Expression (Fold Increase) 6-fold (p=0.0002)3-fold (p=0.008)All patients (Normal, ARA, PCOS)This compound was significantly more effective in stimulating StAR expression compared to rh-FSH[1].
CYP19A1 (Aromatase) Gene Expression (Fold Increase) 4-fold (p=0.0017)2-fold (p=0.006)All patients (Normal, ARA, PCOS)This compound demonstrated a greater stimulatory effect on aromatase gene expression than rh-FSH[1].
Estradiol Production Consistently stimulatedIneffectivePCOS PatientsThis compound effectively stimulated estradiol production in cells from PCOS patients, where rh-FSH was ineffective[2].
Estradiol Production Less potent than rh-FSHMore potent ligandNormal Ovarian Reserve (NOR) PatientsIn granulosa cells from patients with normal ovarian reserve, rh-FSH was the more potent stimulator of estradiol production[2].

ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome; StAR: Steroidogenic Acute Regulatory Protein; CYP19A1: Cytochrome P450 Family 19 Subfamily A Member 1.

Table 2: Comparison of Letrozole and Clomiphene Citrate in Women with PCOS (from selected clinical trials)

OutcomeLetrozoleClomiphene CitrateStudy Population
Live Birth Rate 27.5%19.1% (p=0.007)Infertile women with PCOS
Ovulation Rate 61.7%48.3% (p<0.001)Infertile women with PCOS
Pregnancy Rate 29.0%15.4% (p=0.015)Infertile women with PCOS
Monofollicular Development 77.2%52.7% (p=0.000)Infertile women with PCOS

Data in this table is derived from separate studies comparing letrozole and clomiphene citrate and does not represent a direct comparison with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the this compound research.

Human Granulosa-Lutein Cell Culture and Steroidogenesis Assay

Objective: To assess the in vitro efficacy of this compound in stimulating steroidogenesis in human granulosa-lutein cells.

Methodology:

  • Cell Isolation: Human granulosa-lutein cells are collected from follicular aspirates of patients undergoing in vitro fertilization (IVF). The aspirates are centrifuged to pellet the cells. Red blood cells are removed using a density gradient centrifugation method or hypo-osmotic lysis[3].

  • Cell Culture: The isolated granulosa cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum (FBS), antibiotics, and sometimes growth factors. The cells are maintained in a humidified incubator at 37°C with 5% CO2[4][5].

  • Treatment: After an initial culture period to allow for cell recovery and attachment, the cells are treated with different concentrations of this compound, rh-FSH (as a positive control), or a vehicle control.

  • Steroid Hormone Measurement: After a defined incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentrations of steroid hormones, such as estradiol and progesterone, are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)[5][6].

  • Gene Expression Analysis: To assess the expression of key steroidogenic enzymes, total RNA is extracted from the treated cells. The expression levels of genes like StAR and CYP19A1 (aromatase) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR)[1].

FSHR Activation Assay (cAMP Measurement)

Objective: To determine the ability of this compound to activate the FSH receptor and induce downstream signaling, typically by measuring cyclic AMP (cAMP) production.

Methodology:

  • Cell Line: A stable cell line, commonly Chinese Hamster Ovary (CHO) cells, is engineered to express the human FSH receptor (CHO-FSHR). These cells may also express a reporter system, such as a cAMP-responsive element (CRE) coupled to a luciferase gene, to facilitate measurement of cAMP pathway activation.

  • Cell Seeding: CHO-FSHR cells are seeded into multi-well plates and allowed to adhere and grow overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound, a known FSHR agonist (like rh-FSH) as a positive control, and a vehicle control.

  • cAMP Measurement: After a short incubation period, intracellular cAMP levels are measured. This can be done using various methods, including:

    • ELISA-based cAMP kits: These commercially available kits provide a colorimetric or chemiluminescent readout proportional to the cAMP concentration[7].

    • Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay format with fluorescently labeled antibodies to detect cAMP levels.

    • Luciferase Reporter Assay: If a CRE-luciferase reporter system is used, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The results are typically plotted as a dose-response curve to determine the potency (EC50) and efficacy of this compound in activating the FSHR.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

FSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FSHR FSH Receptor (FSHR) Allosteric Site Orthosteric Site This compound->FSHR Binds to Allosteric Site FSH FSH FSH->FSHR Binds to Orthosteric Site G_alpha_s Gαs FSHR->G_alpha_s G_alpha_q Gαq/11 FSHR->G_alpha_q G_alpha_i Gαi/o FSHR->G_alpha_i beta_Arrestin β-Arrestin FSHR->beta_Arrestin AC Adenylyl Cyclase G_alpha_s->AC Activates PLC PLC G_alpha_q->PLC Activates G_alpha_i->AC Inhibits ERK ERK beta_Arrestin->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Gene_Expression Steroidogenic Gene Expression (StAR, CYP19A1) PKA->Gene_Expression IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 ERK->Gene_Expression Steroidogenesis Estradiol Production Gene_Expression->Steroidogenesis

Caption: FSHR Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: Human Granulosa Cell Isolation Culture Cell Culture (DMEM/F12, FBS) Start->Culture Seeding Seed Cells into Multi-well Plates Culture->Seeding Treatment Treat with: - this compound - rh-FSH (Control) - Vehicle (Control) Seeding->Treatment Incubation Incubate for Specified Time Treatment->Incubation Collect_Supernatant Collect Culture Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells ELISA Estradiol/Progesterone Measurement (ELISA) Collect_Supernatant->ELISA Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction qRT_PCR Gene Expression Analysis (qRT-PCR) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

Caption: In Vitro Steroidogenesis Assay Workflow.

References

A Comparative Guide to Oral TOP5300 and Injectable Gonadotropins for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel oral small molecule, TOP5300, and traditional injectable gonadotropins. This document synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental details, to aid in research and development decisions in the field of reproductive medicine.

Executive Summary

This compound is an orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3][4][5] Preclinical studies indicate that this compound demonstrates comparable in vivo efficacy to injectable recombinant FSH (rec-hFSH) in promoting follicular development and inducing ovulation in animal models.[1][2] This presents a significant potential advancement in fertility treatment, offering a more convenient patient administration route compared to the current standard of care with injectable gonadotropins. While direct head-to-head in vivo comparative studies with detailed quantitative data are still emerging, this guide consolidates the existing evidence to facilitate a scientific comparison.

In Vivo Efficacy: Oral this compound vs. Injectable Gonadotropins

The following tables summarize the key in vivo efficacy parameters of oral this compound and injectable gonadotropins (specifically recombinant FSH) based on preclinical studies in rat and mouse models. It is important to note that the data for this compound and injectable gonadotropins are primarily from separate studies, and direct comparisons should be interpreted with caution.

Table 1: Comparison of In Vivo Efficacy in Follicular Development (Immature Rat Model)

ParameterOral this compoundInjectable Recombinant FSH (rec-hFSH)Key Findings
Follicular Development Stimulated follicular development to the same efficacy as rec-hFSH.[1]Dose-dependently increases the number and size of antral follicles.[6]Both agents effectively stimulate the growth of ovarian follicles.
Ovarian Weight Data not explicitly provided, but implied to be similar to rec-hFSH.Dose-dependent increase in ovarian weight.A standard measure of FSH bioactivity, increased by both treatments.
Serum Estradiol Levels Dose-dependent increase in serum estradiol.Induces significant increases in serum estradiol.Both treatments lead to the expected hormonal response associated with follicular growth.

Table 2: Comparison of In Vivo Efficacy in Ovulation Induction (Mouse Model)

ParameterOral this compoundInjectable Recombinant FSH (rec-hFSH)Key Findings
Ovulation Rate Led to a similar number of ovulated oocytes compared to high-dose rec-hFSH.[1][2]Dose-dependently increases ovulation rates.[7]Both agents are effective in inducing the release of mature oocytes.
Number of Oocytes No significant difference in oocyte number compared to rec-hFSH.[1]Induces superovulation, with a dose-dependent increase in the number of oocytes recovered.[7][8]Both can be used for controlled ovarian stimulation to produce multiple oocytes.
Fertilization and Embryo Development No differences in fertilization rate and hatched blastocyst rate compared to rec-hFSH.[1][2]Oocytes from rec-hFSH-induced ovulation are viable and can be fertilized, leading to viable fetuses.[7][8]Both treatments produce oocytes capable of normal fertilization and early embryonic development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for evaluating the in vivo efficacy of oral this compound and injectable gonadotropins in animal models.

Oral this compound In Vivo Efficacy Protocol (Rat and Mouse)

This protocol is based on the preclinical studies of this compound.[2]

  • Animal Models: Immature female rats (for follicular development studies) and adult female mice (for ovulation induction studies) are used.

  • Drug Administration: this compound is formulated for oral gavage.

  • Follicular Development in Rats:

    • Immature female rats are treated daily with oral this compound for a specified number of days.

    • A control group receives injectable recombinant FSH.

    • At the end of the treatment period, ovaries are collected, weighed, and histologically examined to assess follicular development.

    • Blood samples are collected to measure serum estradiol and gonadotropin levels.[9][10][11]

  • Ovulation Induction in Mice:

    • Adult female mice are treated with an initial dose of this compound to stimulate follicular growth.

    • This is followed by a second, higher dose of this compound or an injection of human chorionic gonadotropin (hCG) to induce ovulation.

    • Oocytes are collected from the oviducts and counted to determine the ovulation rate.

    • Fertilization and embryo development can be assessed after mating.

Injectable Gonadotropin (Recombinant FSH) In Vivo Efficacy Protocol (Rat and Mouse)

These protocols are based on established methods for inducing superovulation.[12][13][14][15]

  • Animal Models: Immature or adult female rats and mice are used.

  • Drug Administration: Recombinant FSH is administered via subcutaneous or intraperitoneal injections.

  • Superovulation in Rats:

    • Cyclic adult rats are administered decreasing doses of rec-hFSH during the dioestrus period.[12]

    • Alternatively, immature rats can be continuously infused with FSH.[16][17]

    • Ovulation is often triggered with an injection of hCG.

    • The number of corpora lutea is counted as an indicator of ovulation.

  • Superovulation in Mice:

    • An initial injection of Pregnant Mare Serum Gonadotropin (PMSG) or rec-hFSH is given to stimulate follicular development.[14][15]

    • Approximately 48 hours later, an injection of hCG is administered to induce ovulation.[14]

    • Oocytes are collected from the oviducts for counting and in vitro fertilization.

Signaling Pathways and Visualizations

Gonadotropins, including FSH, exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells in the gonads. This binding initiates a cascade of intracellular signaling events. This compound, as an allosteric agonist, binds to a different site on the FSH receptor than FSH itself, but still triggers the downstream signaling pathways.

Gonadotropin Signaling Pathway

The binding of FSH to its receptor primarily activates the Gαs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to regulate gene expression involved in follicular development and steroidogenesis. Other pathways, such as the PLC/IP3/DAG pathway, can also be activated.

Gonadotropin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FSH FSH FSHR FSH Receptor (GPCR) FSH->FSHR Binding G_protein G Protein (Gαs, Gαq) FSHR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->AC Activates G_protein->PLC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_Expression Gene Expression (Follicular Development, Steroidogenesis) PKC->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Canonical gonadotropin signaling pathway initiated by FSH binding.

Comparative Experimental Workflow: Oral vs. Injectable

The following diagram illustrates the key differences in the experimental workflow when comparing the in vivo efficacy of an oral compound like this compound with an injectable gonadotropin.

Experimental_Workflow cluster_oral Oral this compound Arm cluster_injectable Injectable Gonadotropin Arm start Animal Model Selection (e.g., Immature Rat) oral_admin Oral Gavage Administration start->oral_admin injectable_admin Subcutaneous/Intraperitoneal Injection start->injectable_admin oral_schedule Daily Dosing oral_admin->oral_schedule endpoint Endpoint Analysis oral_schedule->endpoint injectable_schedule Single or Multiple Injections injectable_admin->injectable_schedule injectable_schedule->endpoint follicular Follicular Development (Histology) endpoint->follicular ovulation Ovulation Rate (Oocyte Count) endpoint->ovulation hormone Hormone Levels (ELISA/RIA) endpoint->hormone

Caption: Comparative workflow for in vivo efficacy studies.

Conclusion

The preclinical data available to date suggests that the oral FSHR agonist, this compound, has the potential to be a viable alternative to injectable gonadotropins for the stimulation of follicular development and ovulation.[1][2] Its "similar efficacy" in animal models, combined with the significant advantage of oral administration, warrants further investigation through direct, quantitative comparative studies and eventual clinical trials. This guide provides a foundational overview for researchers and developers in this promising area of reproductive medicine. Future research should focus on elucidating the precise signaling mechanisms of allosteric agonists like this compound and conducting head-to-head in vivo comparisons to establish a more definitive efficacy and safety profile relative to the current standard of care.

References

A Comparative Analysis of TOP5300 and Recombinant Human FSH in Ovarian Granulosa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Oral FSH Receptor Agonist with a Standard Recombinant Hormone.

This guide provides a detailed statistical and mechanistic comparison between TOP5300, an orally active allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), and the control, recombinant human Follicle-Stimulating Hormone (rh-FSH). The data presented is derived from in vitro studies on human granulosa-lutein cells, offering valuable insights for research and development in reproductive health and endocrinology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study of this compound and rh-FSH on human granulosa-lutein cells from patients with Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), and Polycystic Ovary Syndrome (PCOS).

Table 1: Estradiol Production in Human Granulosa-Lutein Cells

Treatment GroupPatient CohortEstradiol Production (Fold change vs. rh-FSH)Key Finding
This compound PCOS3 - 10 fold higherThis compound is significantly more effective at stimulating estradiol production in cells from PCOS patients compared to rh-FSH.[1]
This compound NORComparable to rh-FSHIn cells from patients with normal ovarian reserve, this compound stimulates estradiol production to a similar extent as rh-FSH.[1]
rh-FSH ARA & PCOSIneffectiverh-FSH failed to stimulate estradiol production in cells from patients with advanced reproductive age or PCOS.[1][2]

Table 2: Steroidogenic Gene Expression in Human Granulosa-Lutein Cells (All Patient Cohorts Combined)

GeneTreatment GroupFold Increase in Expression (vs. Vehicle Control)p-value
StAR This compound (400 nM)6-foldp=0.0002
rh-FSH (100 nM)3-foldp=0.008
CYP19A1 This compound (400 nM)4-foldp=0.0017
rh-FSH (100 nM)2-foldp=0.006

StAR: Steroidogenic Acute Regulatory Protein; CYP19A1: Aromatase

These data indicate that this compound is a more potent stimulator of key steroidogenic genes compared to rh-FSH at the tested concentrations.[1]

Table 3: FSH Receptor (FSHR) Localization

Patient CohortFSHR Plasma Membrane LocalizationEffect of this compound vs. rh-FSH
NOR HighestNo difference
PCOS AbundantNo difference
ARA LowestNo difference

FSHR localization at the plasma membrane varies between patient groups, but treatment with either this compound or rh-FSH did not alter this localization.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for reference in designing future studies.

Estradiol Production Measurement by ELISA

The concentration of estradiol in the cell culture medium was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Preparation: All reagents, standards, and samples were brought to room temperature. A standard curve was prepared by serial dilution of the provided estradiol standard.

  • Sample Incubation: 50 µL of standards and samples were added to the wells of a microplate pre-coated with goat anti-rabbit IgG. 50 µL of a horseradish peroxidase (HRP)-conjugated estradiol solution and 50 µL of a rabbit anti-estradiol antibody were then added. The plate was incubated for 90 minutes at room temperature.

  • Washing: The wells were aspirated and washed three to five times with a wash buffer.

  • Substrate Reaction: 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added to each well and incubated for 20-30 minutes at room temperature in the dark.

  • Stopping the Reaction: 50 µL of a stop solution (e.g., sulfuric acid) was added to each well to terminate the reaction.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The concentration of estradiol in the samples was determined by interpolating from the standard curve.

Quantitative Real-Time PCR (qPCR) for StAR and CYP19A1 Gene Expression

The relative expression levels of the StAR and CYP19A1 genes were determined by quantitative real-time polymerase chain reaction (qPCR).

  • RNA Isolation: Total RNA was extracted from the granulosa-lutein cells using a suitable RNA isolation kit. The quality and quantity of the RNA were assessed using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction was set up in a 96-well plate with a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (StAR and CYP19A1) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: The qPCR was performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values were determined for each gene. The relative gene expression was calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Immunofluorescence for FSH Receptor Localization

The subcellular localization of the FSH receptor in granulosa-lutein cells was visualized using immunofluorescence.

  • Cell Preparation: Cells were cultured on glass coverslips. After treatment, the cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

  • Permeabilization and Blocking: The fixed cells were permeabilized with 0.1% Triton X-100 in PBS and then blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: The cells were incubated with a primary antibody specific for the FSH receptor overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, the cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: The cell nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips were then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: The slides were visualized using a fluorescence microscope, and images were captured for analysis of FSH receptor localization.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.

TOP5300_Signaling_Pathway This compound This compound (Oral Allosteric Agonist) FSHR FSH Receptor (GPCR) This compound->FSHR Binds rhFSH rh-FSH (Recombinant Hormone) rhFSH->FSHR Binds G_protein G Protein (Gs) FSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_gene StAR Gene Transcription CREB->StAR_gene CYP19A1_gene CYP19A1 Gene Transcription CREB->CYP19A1_gene StAR_protein StAR Protein StAR_gene->StAR_protein Expresses CYP19A1_protein Aromatase (CYP19A1) CYP19A1_gene->CYP19A1_protein Expresses Cholesterol Cholesterol StAR_protein->Cholesterol Transports to Mitochondria Androgens Androgens CYP19A1_protein->Androgens Mitochondria Mitochondria Cholesterol->Mitochondria Pregnenolone Pregnenolone Pregnenolone->Androgens ... Estradiol Estradiol Androgens->Estradiol Converts Mitochondria->Pregnenolone Converts Cholesterol to

Caption: Proposed signaling pathway of this compound and rh-FSH in granulosa cells.

Experimental_Workflow Start Human Granulosa-Lutein Cell Culture Treatment Treatment with this compound, rh-FSH, or Vehicle Control Start->Treatment Harvest Harvest Cell Culture Supernatant and Cell Lysate Treatment->Harvest ELISA Estradiol Quantification (ELISA) Harvest->ELISA Supernatant RNA_Extraction RNA Extraction Harvest->RNA_Extraction Cell Lysate IF FSHR Localization (Immunofluorescence) Harvest->IF Cells on Coverslips Data_Analysis Statistical Analysis and Comparison ELISA->Data_Analysis qPCR Gene Expression Analysis (qPCR for StAR, CYP19A1) RNA_Extraction->qPCR qPCR->Data_Analysis IF->Data_Analysis

Caption: General experimental workflow for comparative analysis.

References

Assessing the Reproducibility of TOP5300-Induced Steroidogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel oral FSH receptor agonist, TOP5300, with recombinant human follicle-stimulating hormone (rh-FSH) in inducing steroidogenesis. The data presented here, compiled from preclinical studies, aims to assist researchers in assessing the reproducibility and potential applications of this compound in reproductive health and drug development.

Comparative Performance in Steroidogenesis Induction

This compound, a small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), has demonstrated a distinct profile in stimulating steroid production compared to the standard recombinant protein agonist, rh-FSH. The reproducibility of its effects, particularly in specific patient populations, presents a significant area of interest for clinical applications.

Estradiol Production

This compound has been shown to consistently stimulate estradiol production in primary human granulosa-lutein cells (GLCs) from normo-ovulatory (NOR), advanced reproductive age (ARA), and polycystic ovary syndrome (PCOS) patients.[1][2][3] Notably, in GLCs from PCOS and ARA patients, this compound induced a 3- to 10-fold greater level of estradiol compared to rh-FSH, which was found to be ineffective in these patient-derived cells.[1] In contrast, rh-FSH was a more potent ligand in GLCs from NOR patients.[1][2][3]

Table 1: Comparison of this compound and rh-FSH on Estradiol Production in Human Granulosa-Lutein Cells

CompoundPatient PopulationEstradiol Production Response
This compound NOR, ARA, PCOSConsistent, concentration-dependent stimulation[1][2][3]
ARA, PCOS3-10 fold greater than rh-FSH[1]
rh-FSH NORMore potent than this compound[1][2][3]
ARA, PCOSIneffective[1][2][3]
Steroidogenic Gene Expression

The differential effects of this compound and rh-FSH are also evident at the level of gene expression for key steroidogenic enzymes.

Across all patient groups combined, this compound (at 400nM) was more effective than rh-FSH (at 100nM) in stimulating the expression of both Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).[1] Specifically, this compound led to a 6-fold increase in StAR and a 4-fold increase in CYP19A1 expression, while rh-FSH induced a 3-fold and 2-fold increase, respectively.[1]

The most significant difference was observed in GLCs from PCOS patients, where this compound stimulated a 6-fold increase in both StAR and CYP19A1 mRNA, whereas rh-FSH had no effect.[1] In cells from NOR and ARA patients, both compounds stimulated the expression of these genes, with this compound showing a greater effect (5-fold increase) compared to rh-FSH (3-fold increase).[1]

Table 2: Comparison of this compound and rh-FSH on Steroidogenic Gene Expression (StAR and CYP19A1) in Human Granulosa-Lutein Cells (6-hour stimulation)

Compound (Concentration)Patient PopulationStAR mRNA Expression (Fold Increase vs. Vehicle)CYP19A1 mRNA Expression (Fold Increase vs. Vehicle)
This compound (400nM) All (Combined)6-fold (p=0.0002)[1]4-fold (p=0.0017)[1]
PCOS6-fold (p=0.0412)[1]6-fold (p=0.0412)[1]
NOR & ARA5-fold (p<0.0001)[1]5-fold (p<0.0001)[1]
rh-FSH (100nM) All (Combined)3-fold (p=0.008)[1]2-fold (p=0.006)[1]
PCOSNo effect (p=0.765)[1]No effect (p=0.765)[1]
NOR & ARA3-fold (p=0.007)[1]3-fold (p=0.007)[1]

Signaling Pathways in this compound-Induced Steroidogenesis

This compound acts as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR).[2][3] The classical signaling pathway initiated by FSHR activation in granulosa cells involves the Gs alpha subunit, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates transcription factors such as CREB (cAMP Response Element-Binding protein), which promotes the expression of key steroidogenic genes like StAR and CYP19A1.

However, the differential responses to this compound and rh-FSH, particularly in PCOS cells, suggest the potential for biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. Small molecule allosteric modulators of the FSHR have been shown to recruit β-arrestin at higher levels than rh-FSH, leading to increased ERK phosphorylation.[4] This alternative pathway could contribute to the enhanced steroidogenic response observed with this compound.

FSHR Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Classical Pathway cluster_3 Alternative Pathway FSHR FSHR Gs Gαs FSHR->Gs beta_arrestin β-Arrestin FSHR->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (StAR, CYP19A1 expression) CREB->Steroidogenesis Induces ERK ERK beta_arrestin->ERK Activates ERK->Steroidogenesis Potentiates This compound This compound This compound->FSHR Allosteric Agonist rhFSH rhFSH rhFSH->FSHR Orthosteric Agonist Experimental Workflow Start Start Isolate_GLCs Isolate Human Granulosa- Lutein Cells (GLCs) Start->Isolate_GLCs Culture_GLCs Culture GLCs for 1 week Isolate_GLCs->Culture_GLCs Seed_Cells Seed GLCs into culture plates Culture_GLCs->Seed_Cells Treat_Cells Treat cells with Vehicle, This compound, or rh-FSH Seed_Cells->Treat_Cells Incubate Incubation Period? Treat_Cells->Incubate Incubate_6h Incubate for 6 hours Incubate->Incubate_6h Gene Expression Incubate_48h Incubate for 48 hours Incubate->Incubate_48h Hormone Production Lyse_Cells Lyse cells and extract RNA Incubate_6h->Lyse_Cells Collect_Supernatant Collect culture supernatant Incubate_48h->Collect_Supernatant ELISA Estradiol ELISA Collect_Supernatant->ELISA RT_qPCR qRT-PCR for StAR and CYP19A1 Lyse_Cells->RT_qPCR End End ELISA->End RT_qPCR->End

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. When a chemical is no longer needed, it must be managed as hazardous waste.

Pre-Disposal Handling and Storage:
  • Segregation: Keep chemical waste separate from other waste streams to prevent accidental reactions. Incompatible wastes should be stored separately.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.

  • Labeling: The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name. The date when the waste was first added should also be included.[1]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources. The storage area should be secure and accessible only to authorized personnel.[1]

Step-by-Step General Disposal Procedure

The disposal of chemical waste should always be managed through your institution's EHS office or a licensed hazardous waste disposal company.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical will provide detailed information on handling, hazards, and disposal.

  • Contact EHS: Notify your institution's Environmental Health and Safety office to schedule a waste pickup.

  • Proper Packaging: Ensure the waste is in a suitable, sealed container with a completed hazardous waste label.

  • Documentation: Maintain records of all hazardous waste disposal for regulatory compliance.[2]

General Safety Precautions for Chemical Waste Handling

PrecautionDescription
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses or goggles, a lab coat or apron, and suitable protective gloves.
Ventilation Use adequate ventilation, such as a fume hood, to keep airborne concentrations of hazardous materials low.
Spill Management In case of a spill, evacuate the area and use proper personal protective equipment. Contain the spill and clean it up using appropriate methods, such as absorbing it with an inert material.[3] Wash the spill area with soap and water.
Emergency Procedures Facilities should be equipped with an eyewash station and a safety shower. In case of contact, flush the affected area with water for at least 15 minutes. For emergencies, contact your institution's emergency number.

General Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.

start Chemical Identified for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe segregate Segregate Incompatible Wastes ppe->segregate containerize Use Labeled, Leak-Proof Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup document Document Disposal pickup->document end_node Disposal Complete document->end_node

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.